Product packaging for VITAMIN F(Cat. No.:CAS No. 11006-87-4)

VITAMIN F

Cat. No.: B1175284
CAS No.: 11006-87-4
M. Wt: 304.5 g/mol
InChI Key: YZXBAPSDXZZRGB-UHFFFAOYSA-N
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Description

Vitamin F is a historical term for two essential polyunsaturated fatty acids: alpha-linolenic acid (ALA), an omega-3 fatty acid, and linoleic acid (LA), an omega-6 fatty acid . These compounds are classified as essential because they cannot be synthesized by the human body and must be obtained from the diet or research reagents . In research settings, this compound is critical for studying cellular structure and function, as it provides fluidity and flexibility to cell membranes . It also serves as a precursor for the biosynthesis of other important fatty acids and a wide range of bioactive lipid mediators, such as eicosanoids, which regulate inflammatory processes, blood pressure, and immune responses . The main applications of this compound in research include the study of cardiovascular health, neurodevelopment, cognitive function, and skin barrier physiology . Researchers utilize this compound to investigate its role in lipid metabolism and its potential impact on various chronic inflammatory conditions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11006-87-4

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

icosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

YZXBAPSDXZZRGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

Historical Context and Nomenclature of Vitamin F

Early Discoveries of Essential Dietary Factors and Fat-Soluble Substances

Prior to the formal coining of "vitamins," researchers observed that certain diseases were linked to dietary deficiencies, suggesting the existence of unknown, essential substances in food. In 1905, Cornelius Adrianus Pekelharing found that animals fed purified diets thrived only when small amounts of milk were added, concluding that milk contained an unrecognized substance necessary for normal growth and maintenance. nih.gov Sir Frederick Gowland Hopkins, an English biochemist, proposed in 1906 the concept of "unsuspected dietetic factors" essential for life, demonstrating that certain food factors beyond proteins, carbohydrates, fats, and minerals were crucial for growth. thoughtco.commissouri.edu Wilhelm Stepp further demonstrated in 1911 that this essential substance in milk was fat-soluble. karger.com

In 1913, independent research by Elmer McCollum and Marguerite Davis at Wisconsin and Thomas Osborne and Lafayette Mendel at Yale revealed that certain fats, like butter and egg yolk, contained a growth-supporting "accessory factor" that lard and olive oil lacked. thoughtco.comkarger.com This fat-soluble substance was initially termed "fat-soluble A" in 1918 and later "vitamin A" in 1920. missouri.edukarger.comnobelprize.org

Coining of the Term "Vitamin F" in the Early 20th Century

The term "vitamin" itself was coined by Polish biochemist Casimir Funk in 1912, derived from "vital amine," as he believed these essential nutrients were amines. karger.comcambridgenaturals.comquora.com As more such vital organic compounds were discovered, they were assigned letters of the alphabet. cambridgenaturals.comitcstrategy.com In the 1920s, scientists identified a new "factor" that was suspected to be a vitamin and labeled it "this compound." clevelandclinic.orghollandandbarrett.comatamanchemicals.comwebmd.comhealthline.comagproud.com This discovery arose from observations that fat-free diets had adverse effects on the growth of rats, leading researchers to initially believe a new vitamin was missing. healthline.comagproud.comnih.gov

Reclassification and Biochemical Identification as Essential Fatty Acids (EFAs)

Despite its initial classification, further research soon clarified that "this compound" was not a traditional vitamin. By 1929, studies on rats demonstrated that the substances initially identified as "this compound" were better classified as fats rather than vitamins. wikipedia.org This led to its reclassification as essential fatty acids (EFAs). cambridgenaturals.comclevelandclinic.orgwebmd.comhealthline.commedicalnewstoday.com Essential fatty acids are those that are required for normal physiological function in humans and other animals but cannot be synthesized by the body and must be obtained through diet. wikipedia.org

Identification of Linoleic Acid (LA) as a Primary Constituent

Linoleic acid (LA) was identified as a primary constituent of what was once known as "this compound." clevelandclinic.orgatamanchemicals.comhealthline.comnih.govmedicalnewstoday.comprice-pottenger.org George and Mildred Burr, in 1929, challenged the prevailing view that fatty acids were not essential nutrients by reporting that dietary fatty acid was required to prevent a deficiency disease in rats fed a fat-free diet. nih.gov They concluded that fatty acids were essential and specifically showed that linoleic acid prevented the disease. nih.gov Linoleic acid is an omega-6 fatty acid. clevelandclinic.orgatamanchemicals.comwebmd.comhealthline.commedicalnewstoday.com

Identification of Alpha-Linolenic Acid (ALA) as a Primary Constituent

Alpha-linolenic acid (ALA) was also identified as a primary constituent of "this compound." clevelandclinic.orgatamanchemicals.comhealthline.commedicalnewstoday.com The Burrs further demonstrated that linolenic acid, the omega-3 fatty acid analog of linoleic acid, is also an essential fatty acid. nih.gov ALA is an omega-3 fatty acid. clevelandclinic.orgatamanchemicals.comwebmd.comhealthline.commedicalnewstoday.com Both LA and ALA are polyunsaturated fatty acids. clevelandclinic.orghollandandbarrett.comatamanchemicals.comwebmd.com

Evolution of Academic Understanding and Contemporary Terminology

The reclassification of "this compound" as essential fatty acids marked a significant evolution in academic understanding. The term "this compound" is now largely disregarded in scientific discourse, replaced by the more accurate biochemical terms Linoleic Acid (LA) and Alpha-Linolenic Acid (ALA), and the umbrella term "Essential Fatty Acids" (EFAs). hollandandbarrett.comwebmd.comwikipedia.orgmedicalnewstoday.com Despite this, the term "this compound" may still occasionally appear in marketing for wellness and skincare products. hollandandbarrett.commedicalnewstoday.combeurre.ua

This shift in terminology reflects a deeper understanding of the specific chemical structures and metabolic roles of these compounds, moving beyond a simple alphabetical classification. The focus has transitioned from merely identifying "accessory factors" to elucidating their precise biochemical functions, such as their role in cell structure, growth, development, and the production of signaling compounds that regulate various bodily functions. clevelandclinic.orghealthline.commedicalnewstoday.com The concept of essentiality for fatty acids has also evolved, with discussions around reclassifying them as "conditionally indispensable" or "conditionally dispensable" to better reflect the nuances of their synthesis and conservation in the body. cambridge.org

Biosynthesis and Metabolic Pathways of Vitamin F Essential Fatty Acids

Inability of Organisms to Synthesize Essential Fatty Acids De Novo

Mammals, including humans, are unable to synthesize linoleic acid (LA) and alpha-linolenic acid (ALA) de novo. This is because they lack the necessary delta (Δ) 12 and Δ15 desaturase enzymes, which are required to insert cis double bonds at the n-6 and n-3 positions of a fatty acid carbon chain, respectively oregonstate.eduwikipedia.orgmdpi.comcambridge.org. Consequently, LA and ALA must be obtained through dietary intake, classifying them as essential nutrients oregonstate.eduwikipedia.org. Despite this inability to synthesize the parent essential fatty acids, humans can convert LA and ALA into longer-chain, more unsaturated fatty acids through a series of desaturation and elongation reactions oregonstate.eduwikipedia.orgcambridge.org.

Metabolic Conversion of Linoleic Acid (LA) (Omega-6 Pathway)

Linoleic acid (LA, 18:2n-6), the parent omega-6 fatty acid, undergoes a series of enzymatic modifications within the endoplasmic reticulum to produce longer-chain polyunsaturated fatty acids nih.govreactome.org. These conversions involve alternating desaturation (addition of a double bond) and elongation (addition of two carbon atoms) steps oregonstate.edugoldenvalleyflax.com. The primary enzymes mediating this pathway are delta-6 desaturase (D6D) and delta-5 desaturase (D5D), along with elongase enzymes researchgate.netwikipedia.orgmdpi.commdpi.com.

The initial and often rate-limiting step in the omega-6 pathway is the desaturation of linoleic acid (LA) mdpi.comnih.gov. This reaction is catalyzed by delta-6 desaturase (FADS2), which introduces a double bond at the sixth carbon from the carboxyl end, converting LA (18:2n-6) into gamma-linolenic acid (GLA, 18:3n-6) reactome.orgresearchgate.netwikipedia.orgmdpi.comnih.gov. GLA is then elongated by an elongase enzyme (specifically elongase 5, EL5) through the addition of two carbon units, leading to the formation of dihomo-gamma-linolenic acid (DGLA, 20:3n-6) reactome.orgresearchgate.netwikipedia.orgwikipedia.org.

Metabolic Conversion of Alpha-Linolenic Acid (ALA) (Omega-3 Pathway)

Alpha-linolenic acid (ALA, 18:3n-3), the parent omega-3 fatty acid, also undergoes a series of desaturation and elongation reactions to produce longer-chain omega-3 PUFAs oregonstate.edumdpi.comgoldenvalleyflax.comreactome.orgnih.gov. These processes primarily occur in the endoplasmic reticulum nih.govreactome.org. The same desaturase and elongase enzymes involved in the omega-6 pathway are utilized, leading to competition between the two fatty acid families for these enzymes oregonstate.edugoldenvalleyflax.com.

The initial step in the omega-3 pathway involves the delta-6 desaturase enzyme, which converts ALA (18:3n-3) into stearidonic acid (SDA, 18:4n-3) wikipedia.orgreactome.orgwikipedia.org. SDA is an intermediate fatty acid in this biosynthetic pathway medchemexpress.com. Subsequently, SDA undergoes elongation through the addition of two carbon units, leading to the formation of eicosatetraenoic acid (ETA, 20:4n-3) wikipedia.orgreactome.org.

Δ4-Desaturation and Elongation to Docosahexaenoic Acid (DHA)

The biosynthesis of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid, from alpha-linolenic acid (ALA) in aerobic eukaryotes, including humans, proceeds through a series of desaturation and elongation steps. This pathway is often referred to as the "aerobic eukaryote pathway" or the "Δ6 pathway" wikipedia.orgoup.com.

The sequence of reactions for DHA synthesis from ALA is as follows:

Δ6-Desaturation: Alpha-linolenic acid (ALA, 18:3 ω-3) undergoes desaturation at the sixth carbon position by Δ6-desaturase (encoded by the FADS2 gene) to produce stearidonic acid (SDA, 18:4 ω-3) wikipedia.orgwikipedia.org. This step is considered rate-limiting in the conversion of ALA to DHA plos.org.

Elongation: Stearidonic acid is then elongated by a Δ6-elongase to form eicosatetraenoic acid (ETA, 20:4 ω-3) wikipedia.org.

Δ5-Desaturation: Eicosatetraenoic acid is subsequently desaturated at the fifth carbon position by Δ5-desaturase (encoded by the FADS1 gene) to yield eicosapentaenoic acid (EPA, 20:5 ω-3) wikipedia.org.

Elongation: Eicosapentaenoic acid is elongated by a Δ5-elongase to produce docosapentaenoic acid (DPA, 22:5 ω-3) wikipedia.orgbiorxiv.org.

Δ4-Desaturation: Finally, docosapentaenoic acid is desaturated at the fourth carbon position by a Δ4-desaturase to produce docosahexaenoic acid (DHA, 22:6 ω-3) wikipedia.orgnih.gov. The FADS2 gene has been identified as encoding a human Δ4-desaturase wikipedia.orgmdpi.comsemanticscholar.org.

An alternative hypothesis, known as the "Sprecher's shunt," proposed that in mammals, DHA biosynthesis involves two sequential elongations of EPA to 24:5 ω-3, followed by Δ6-desaturation to 24:6 ω-3 in the mitochondria, and then shortened to DHA (22:6 ω-3) via beta-oxidation in the peroxisome wikipedia.orgsemanticscholar.orgresearchgate.netnih.gov. However, recent identification of a human Δ4-desaturase (FADS2) confirms that humans primarily follow the aerobic desaturation-elongation pathway for DHA synthesis wikipedia.orgmdpi.com.

Table 1: Aerobic Eukaryote Pathway for DHA Biosynthesis

StepSubstrateEnzyme SystemProduct
Δ6-DesaturationAlpha-linolenic acid (ALA, 18:3 ω-3)Δ6-Desaturase (FADS2)Stearidonic acid (SDA, 18:4 ω-3)
ElongationStearidonic acid (SDA, 18:4 ω-3)Δ6-ElongaseEicosatetraenoic acid (ETA, 20:4 ω-3)
Δ5-DesaturationEicosatetraenoic acid (ETA, 20:4 ω-3)Δ5-Desaturase (FADS1)Eicosapentaenoic acid (EPA, 20:5 ω-3)
ElongationEicosapentaenoic acid (EPA, 20:5 ω-3)Δ5-ElongaseDocosapentaenoic acid (DPA, 22:5 ω-3)
Δ4-DesaturationDocosapentaenoic acid (DPA, 22:5 ω-3)Δ4-Desaturase (FADS2)Docosahexaenoic acid (DHA, 22:6 ω-3)

Competitive Metabolism and Interconversion between Omega-3 and Omega-6 Pathways

The metabolic pathways for omega-3 and omega-6 fatty acids are highly interconnected and exhibit competitive dynamics scirp.orgoregonstate.edumdpi.comresearchgate.net. Both series of fatty acids utilize the same desaturase and elongase enzymes for their conversion into longer-chain PUFAs scirp.orgoregonstate.edu. This competition is biologically significant because the downstream eicosanoids derived from omega-6 arachidonic acid (AA) often have pro-inflammatory and pro-thrombotic properties, while those derived from omega-3 eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) tend to have anti-inflammatory, anti-thrombotic, anti-arrhythmic, and vasodilatory effects scirp.orgnih.gov.

The desaturase enzymes show a preference for different series of fatty acids in the following order: omega-3 > omega-6 > omega-9 oregonstate.eduresearchgate.net. Consequently, when dietary intakes of omega-3 and omega-6 fatty acids are very low, the synthesis of the omega-9 fatty acid eicosatrienoic acid (mead acid, 20:3n-9) increases oregonstate.edumdpi.com. A plasma eicosatrienoic acid:arachidonic acid (triene:tetraene) ratio greater than 0.2 is generally considered indicative of essential fatty acid deficiency oregonstate.edu.

Table 2: Competitive Metabolism of Omega-3 and Omega-6 Fatty Acids

Fatty Acid SeriesPrecursorsKey Enzymes InvolvedPrimary Longer-Chain Products (Examples)Biological Impact of Downstream Metabolites
Omega-6Linoleic acid (LA, 18:2 n-6)Δ6-Desaturase, Elongases, Δ5-DesaturaseArachidonic acid (AA, 20:4 n-6)Pro-inflammatory, Pro-thrombotic scirp.org
Omega-3Alpha-linolenic acid (ALA, 18:3 n-3)Δ6-Desaturase, Elongases, Δ5-Desaturase, Δ4-DesaturaseEicosapentaenoic acid (EPA, 20:5 n-3), Docosahexaenoic acid (DHA, 22:6 n-3)Anti-inflammatory, Anti-thrombotic, Vasodilatory scirp.org
Omega-9Oleic acid (18:1 n-9) (synthesized endogenously)Desaturases, ElongasesEicosatrienoic acid (Mead acid, 20:3 n-9)Marker of EFA deficiency oregonstate.edu

Enzyme Systems Involved in EFA Metabolism

The conversion of essential fatty acids into their longer, more unsaturated derivatives is orchestrated by two primary classes of enzyme systems: fatty acid desaturases and fatty acid elongases oregonstate.edudiva-portal.orgnih.gov.

Fatty acid desaturases are a family of enzymes that introduce double bonds into fatty acid chains nih.govwikipedia.org. In humans, four main desaturases are recognized: Δ9-desaturase, Δ6-desaturase, Δ5-desaturase, and Δ4-desaturase mdpi.comwikipedia.orgresearchgate.net. Humans lack the Δ12 and Δ15 desaturases, which are necessary for the de novo synthesis of linoleic acid and alpha-linolenic acid, thus rendering these fatty acids essential mdpi.comroyalsocietypublishing.orgwikipedia.org. The genes encoding Δ6 and Δ5 desaturases (FADS2 and FADS1, respectively) are located on human chromosome 11 mdpi.comoregonstate.eduwikipedia.orgcambridge.org.

Δ6-Desaturase (FADS2): This enzyme catalyzes the insertion of a double bond between the sixth and seventh carbon atom from the carboxyl end wikipedia.orgmdpi.com. It is a rate-limiting enzyme in the conversion of short-chain fatty acids into long-chain PUFAs researchgate.netnih.gov. Key reactions include the conversion of linoleic acid (LA) to gamma-linolenic acid (GLA), and alpha-linolenic acid (ALA) to stearidonic acid (SDA) wikipedia.orgwikipedia.orgmdpi.com. It can also act on longer chains, converting tetracosatetraenoic acid (24:4 n-6) to tetracosapentaenoic acid (24:5 n-6) and tetracosapentaenoic acid (24:5 n-3) to tetracosahexaenoic acid (24:6 n-3) plos.orgmdpi.com.

Δ5-Desaturase (FADS1): This enzyme inserts a double bond at the fifth position from the carboxyl end mdpi.com. It is primarily involved in the synthesis of arachidonic acid (ARA) from dihomo-gamma-linolenic acid (DGLA) and eicosapentaenoic acid (EPA) from eicosatetraenoic acid (ETA) mdpi.com.

Δ4-Desaturase: This desaturase introduces a double bond at the fourth carbon position. It is crucial for converting docosapentaenoic acid (DPA) to docosahexaenoic acid (DHA) wikipedia.orgbiorxiv.orgnih.govresearchgate.net. The FADS2 gene has been shown to possess Δ4-desaturase activity in human cells mdpi.comsemanticscholar.org.

Fatty acid elongases are enzymes responsible for extending the carbon chain of fatty acids by adding two-carbon units oregonstate.edudiva-portal.orglibretexts.org. This process involves four successive enzymatic steps: condensation, ketoreduction, dehydration, and enoyl reduction oup.comdiva-portal.org. In mammals, seven elongase proteins (ELOVL1-7) have been identified, with ELOVL2, ELOVL4, and ELOVL5 being selective for polyunsaturated fatty acids diva-portal.org. For instance, ELOVL2 is active with C20 and C22 PUFAs and can catalyze the sequential elongation of EPA to DPA and then to 24:5 n-3 plos.org.

Subcellular Compartmentalization of EFA Metabolic Pathways

The biosynthesis and modification of fatty acids, including essential fatty acids, are compartmentalized within eukaryotic cells, primarily occurring in the endoplasmic reticulum (ER), mitochondria, and cytosol libretexts.orgwikipedia.orgresearchgate.netijs.si.

Endoplasmic Reticulum (ER): The ER is the predominant site for the desaturation and elongation of long-chain fatty acids diva-portal.orgnih.govlibretexts.orgresearchgate.netijs.si. Fatty acid desaturases (acyl-CoA desaturases) are integral membrane proteins highly represented in the ER membranes of animals, fungi, and yeast nih.gov. Similarly, fatty acid elongases (ELOVLs) reside in the ER and catalyze the addition of two-carbon units to fatty acyl-CoAs diva-portal.orgresearchgate.net. The ER system is quantitatively the most important source of acyl chains longer than 16 carbons for membrane phospholipids (B1166683) ijs.si.

Mitochondria: While the ER is the primary site for elongation, mitochondria also possess systems for fatty acid elongation, although their starting materials are generally shorter than 16 carbons libretexts.orgijs.si. Mitochondrial fatty acid synthesis (mtFAS) plays essential roles in mitochondrial function, such as lipoic acid biosynthesis wikipedia.orgnih.gov. The "Sprecher's shunt" pathway for DHA synthesis involves elongation in the mitochondria before peroxisomal beta-oxidation wikipedia.orgresearchgate.net.

Cytosol: De novo fatty acid synthesis, leading to the production of saturated fatty acids like palmitic acid (16:0), primarily occurs in the cytosol through the action of fatty acid synthase (FAS) libretexts.orgwikipedia.orgproteopedia.org. Acetyl-CoA, derived from carbohydrate metabolism, is transported from the mitochondria to the cytosol to serve as a precursor for fatty acid synthesis wikipedia.orgwikipedia.org.

Table 3: Subcellular Localization of EFA Metabolic Processes

ProcessPrimary Subcellular Location(s)Key Enzymes/Systems Involved
De novo Fatty Acid SynthesisCytosolFatty Acid Synthase (FAS)
Fatty Acid DesaturationEndoplasmic Reticulum (ER)Fatty Acid Desaturases (Δ6, Δ5, Δ4 desaturases)
Fatty Acid ElongationEndoplasmic Reticulum (ER)Fatty Acid Elongases (ELOVLs)
DHA Retro-conversion (Sprecher's shunt)Mitochondria, PeroxisomesElongases, Δ6-desaturase, Beta-oxidation enzymes
Beta-oxidation of Fatty AcidsMitochondria, PeroxisomesEnzymes of beta-oxidation pathway

Cellular and Molecular Functions of Vitamin F Essential Fatty Acids and Their Derivatives

Structural Roles in Biological Membranes

Essential fatty acids are integral to the architecture and function of biological membranes, including the plasma membrane and organelle membranes. They are not merely passive components but actively influence the biophysical properties of these vital cellular boundaries. nih.govoregonstate.edunih.gov

Dietary essential fatty acids, particularly polyunsaturated fatty acids (PUFAs), are readily incorporated into membrane phospholipids (B1166683). This integration leads to significant alterations in the membrane's lipid composition. For instance, studies have shown that supplementing cells with DHA or arachidonic acid results in a substantial increase in the proportion of phospholipids containing these PUFAs within the cell membrane. This incorporation is not exclusive to specific cell types, occurring in various mammalian cells and tissues, including red blood cells, immune cells, and cardiac tissue. oregonstate.edunih.govlipotype.comacs.orglaminarpharma.comnih.govmdpi.comwikipedia.org

The process involves the hydrolysis of fatty acids from dietary fats (triglycerides and phospholipids) by pancreatic enzymes in the small intestine, followed by their incorporation into mixed micelles for absorption. Once absorbed, these fatty acids are then utilized as building blocks for cell membrane phospholipids across all tissues. oregonstate.edunih.gov

Table 1: Integration of PUFAs into Membrane Phospholipids

Fatty Acid SupplementedObserved Effect on Membrane Lipid CompositionSource Cells/Tissues
Docosahexaenoic Acid (DHA)Nearly 15-fold increase in DHA-containing phospholipidsHuman mesenchymal stem cells, cultured human and rodent cells, retinal cell membranes, postsynaptic neuronal cell membranes oregonstate.edulipotype.com
Arachidonic Acid (ARA)Increased incorporation into membrane phospholipidsCultured mammalian cells lipotype.com
Alpha-Linolenic Acid (ALA) and Linoleic Acid (LA)Dramatically alters fatty acyl composition of phospholipidsMouse fibroblast cells laminarpharma.com
Omega-3 Fatty Acids (general)Increased omega-3 content in red blood cells, immune cells, atherosclerotic plaques, cardiac tissueVarious cell types throughout the body oregonstate.edu

The incorporation of essential fatty acids, especially PUFAs, significantly impacts membrane fluidity and permeability. PUFAs, with their multiple double bonds, introduce "kinks" into the hydrocarbon chains of phospholipids, preventing tight packing and thereby increasing membrane disorder and fluidity. nih.govlipotype.comlaminarpharma.commdpi.comwikipedia.orgfrontiersin.orgwikipedia.orgnih.govnih.govconductscience.com

Conversely, saturated fatty acids, lacking double bonds, allow phospholipids to pack more compactly, leading to a more rigid, gel-like membrane structure. The degree of unsaturation directly correlates with membrane fluidity; higher unsaturation generally leads to increased fluidity. Membrane thickness is also affected, with membranes rich in DHA-containing phospholipids being thinner than those composed predominantly of saturated phospholipids and cholesterol. Thinner membranes may exhibit increased permeability to ions and small molecules. nih.govlipotype.comlaminarpharma.comwikipedia.orgwikipedia.orgnih.govconductscience.commdpi.com

Membrane fluidity is crucial for proper cellular function, as it affects the movement and activity of membrane-bound proteins and other biomolecules. Cells actively regulate their membrane composition to maintain optimal fluidity, a process known as "homeoviscous adaptation" in some organisms, which involves adjusting lipid composition in response to environmental changes like temperature. nih.govlipotype.comfrontiersin.orgwikipedia.orgmdpi.comscirp.org

Table 2: Influence of Fatty Acid Saturation on Membrane Properties

Fatty Acid TypeEffect on Lipid PackingEffect on Membrane FluidityEffect on Membrane ThicknessEffect on Permeability
Saturated Fatty AcidsTightly packed conductscience.commdpi.comDecreased (more rigid, gel-like) nih.govwikipedia.orgmdpi.comIncreased lipotype.comDecreased conductscience.com
Unsaturated Fatty Acids (PUFAs)Loosely packed (kinks) lipotype.comwikipedia.orgwikipedia.orgconductscience.comIncreased (more fluid) nih.govbodybio.co.uklipotype.comwikipedia.orgnih.govnih.govconductscience.comDecreased (e.g., DHA-rich membranes are thinner) lipotype.comnih.govIncreased lipotype.comconductscience.comnih.govnih.gov

The lipid environment of biological membranes, significantly influenced by essential fatty acids, plays a critical role in modulating the function of membrane proteins and receptor systems. Changes in membrane fluidity, thickness, and curvature, induced by the incorporation of specific fatty acids, can directly impact the optimal conformation and catalytic activity of membrane-bound enzymes and receptors. oregonstate.eduresearchgate.netlaminarpharma.comfrontiersin.orgahajournals.orgcmaj.camdpi.com

For instance, studies have shown that membrane fluidity is sensitive to the type of fatty acids incorporated, which in turn affects the activation of mechano-sensitive channels like Piezo1. frontiersin.org Essential fatty acids, particularly omega-3 and omega-6 PUFAs, can also regulate gene expression by interacting with specific transcription factors, such as peroxisome proliferator-activated receptors (PPARs), thereby influencing cell signaling pathways. oregonstate.eduresearchgate.net The enrichment of membranes with omega-3 fatty acids can modulate cellular signaling events and membrane protein function, affecting processes like exocytosis and neurotransmission. acs.orgcmaj.ca

Precursor Roles in Eicosanoid and Specialized Pro-Resolving Mediator (SPM) Biosynthesis

Essential fatty acids serve as crucial precursors for the biosynthesis of a wide array of potent bioactive lipid mediators, collectively known as eicosanoids, and specialized pro-resolving mediators (SPMs). These derivatives play vital roles in cell signaling and regulate numerous physiological processes, including inflammation, immune responses, and tissue repair. wikipedia.orgoregonstate.eduresearchgate.netyoutube.comcvphysiology.comresearchgate.net

The primary eicosanoid precursors are arachidonic acid (an omega-6 fatty acid), dihomo-gamma-linolenic acid (DGLA), and eicosapentaenoic acid (EPA, an omega-3 fatty acid). cvphysiology.comwikipedia.orgnih.govmdpi.com

Prostaglandins (B1171923) are a class of eicosanoids derived enzymatically from 20-carbon fatty acids, primarily arachidonic acid (ARA), and also from dihomo-gamma-linolenic acid (DGLA) and eicosapentaenoic acid (EPA). wikipedia.orgnih.govwikipedia.org The synthesis begins with the release of ARA from membrane phospholipids by phospholipase A2 (PLA2). youtube.comcvphysiology.comwikipedia.orgnih.govclinref.com

Once released, ARA is metabolized by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, to produce prostaglandin (B15479496) G2 (PGG2) and subsequently prostaglandin H2 (PGH2). youtube.comcvphysiology.comwikipedia.orgnih.govwikipedia.orgclinref.com PGH2 serves as a central precursor for various prostaglandins (e.g., PGE1, PGE2, PGF2α, PGD2, PGI2 or prostacyclin). youtube.comcvphysiology.comwikipedia.orgnih.govwikipedia.orgresearchgate.net The specific type of prostaglandin produced depends on the terminal prostaglandin synthases present in different tissues. Prostaglandins act as local hormones, mediating diverse effects such as vasodilation, inflammation, and inhibition of platelet aggregation. cvphysiology.comwikipedia.orgnih.gov

Table 3: Precursors and Key Enzymes in Prostaglandin Synthesis

Precursor Fatty AcidKey Enzyme(s)Intermediate Product(s)Downstream Products (Examples)
Arachidonic Acid (ARA)Phospholipase A2, COX-1, COX-2PGG2, PGH2PGE1, PGE2, PGF2α, PGD2, PGI2 (Prostacyclin) youtube.comcvphysiology.comwikipedia.orgnih.govwikipedia.orgclinref.com
Dihomo-gamma-Linolenic Acid (DGLA)COX-1, COX-2PGH1PGE1 (series 1 prostaglandins) wikipedia.orgnih.gov
Eicosapentaenoic Acid (EPA)COX-1, COX-2PGH3PGE3 (series 3 prostaglandins) wikipedia.orgnih.gov

Thromboxanes are another class of eicosanoids primarily derived from arachidonic acid (ARA) via the cyclooxygenase pathway. researchgate.netwikipedia.orgmdpi.comwikipedia.orgclinref.comnih.govtaylorandfrancis.com Similar to prostaglandin synthesis, the process begins with the release of ARA from membrane phospholipids by phospholipase A2. youtube.commdpi.comclinref.com

Subsequently, COX-1 and/or COX-2 enzymes convert ARA into prostaglandin H2 (PGH2). youtube.commdpi.comwikipedia.orgclinref.com PGH2 is then metabolized by the terminal enzyme thromboxane (B8750289) A2 synthase (TXA2S) to produce thromboxane A2 (TXA2). youtube.commdpi.comresearchgate.netnih.gov TXA2 is highly unstable and rapidly hydrolyzes to its inactive metabolite, thromboxane B2 (TXB2). youtube.commdpi.comresearchgate.net

Thromboxane A2 is a potent mediator with prothrombotic properties, stimulating platelet activation and aggregation, and acting as a vasoconstrictor. It plays a crucial role in blood clot formation and is involved in various physiological and pathological conditions, including tissue injury and inflammation. wikipedia.orgmdpi.comnih.govtaylorandfrancis.com

Table 4: Thromboxane Synthesis Pathway

StepReactantEnzyme(s)ProductKey Function/Property
1Membrane PhospholipidsPhospholipase A2Arachidonic Acid (ARA)Precursor release youtube.commdpi.comclinref.com
2Arachidonic Acid (ARA)COX-1, COX-2Prostaglandin H2 (PGH2)Intermediate eicosanoid precursor youtube.commdpi.comwikipedia.orgclinref.com
3Prostaglandin H2 (PGH2)Thromboxane A2 Synthase (TXA2S)Thromboxane A2 (TXA2)Potent platelet activator, vasoconstrictor, prothrombotic youtube.commdpi.comnih.govtaylorandfrancis.com
4Thromboxane A2 (TXA2)Spontaneous hydrolysisThromboxane B2 (TXB2)Inactive metabolite youtube.commdpi.com

Leukotriene Synthesis (e.g., from ARA)Leukotrienes are a family of eicosanoid inflammatory mediators primarily produced by leukocytes through the oxidation of arachidonic acid (ARA), an omega-6 fatty acid derived from linoleic acid.cmdm.twwikipedia.orgThe synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A4 (LTA4), an unstable epoxide intermediate.wikipedia.orglipidmaps.orgLTA4 is then further metabolized into various bioactive leukotrienes. For instance, hydrolysis of LTA4 by leukotriene-A4 hydrolase yields leukotriene B4 (LTB4).wikipedia.orglipidmaps.orgAlternatively, the incorporation of glutathione (B108866) into LTA4 leads to the formation of cysteinyl leukotrienes, such as LTC4, which can be further metabolized to LTD4 and LTE4.lipidmaps.orgmetabolomicsworkbench.org

Leukotrienes are potent mediators that contribute to the inflammatory cascade. cmdm.twlipidmaps.org They increase vascular permeability, promote the adhesion and chemotaxis of neutrophils, and induce smooth muscle constriction, notably in the bronchioles, playing a significant role in conditions like asthma and allergic rhinitis. cmdm.twwikipedia.orglipidmaps.org

Table 1: Key Leukotriene and Precursor in Synthesis

Compound NamePrecursorKey EnzymePrimary Function in Context
Arachidonic Acid (ARA)--Precursor for Leukotrienes
Leukotriene B4 (LTB4)Arachidonic Acid5-LipoxygenasePotent inflammatory mediator, chemoattractant for neutrophils

Resolvin Synthesis (E-series from EPA, D-series from DHA)Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 PUFAs, specifically eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).guidetopharmacology.orgcaymanchem.comuni.luThese mediators actively promote the resolution of inflammation and help restore tissue homeostasis.guidetopharmacology.orgguidetopharmacology.org

E-series Resolvins (from EPA): The biosynthesis of E-series resolvins, such as Resolvin E1 (RvE1), typically involves the cytochrome P450 pathway or aspirin-acetylated cyclooxygenase-2 (COX-2) to convert EPA into an 18R-hydroxyeicosapentaenoic acid (18R-HEPE) intermediate. lipidmaps.orgnih.gov This intermediate is then further transformed by 5-lipoxygenase (5-LOX) in neutrophils to produce E-series resolvins. lipidmaps.orgnih.gov RvE1, for example, is produced from EPA via an 18-HEPE epoxide intermediate and 5-LOX, often with the involvement of leukotriene A4 hydrolase. lipidmaps.org

D-series Resolvins (from DHA): D-series resolvins are synthesized from DHA. guidetopharmacology.orgcaymanchem.com A key step involves the conversion of DHA by 15-lipoxygenase (15-LOX) into a 17S-hydroperoxy-DHA intermediate. lipidmaps.orgnih.gov This intermediate is then further processed by 5-LOX, particularly in polymorphonuclear neutrophils (PMNs), to generate various D-series resolvins (RvD1 through RvD6). guidetopharmacology.orglipidmaps.orgnih.gov In the presence of aspirin, DHA can be converted to a 17R-hydroperoxy-product, leading to the formation of aspirin-triggered D-series resolvins (AT-RvDs), which are generally more chemically stable. guidetopharmacology.orgnih.gov

Table 2: Key Resolvins and Their Precursors

Compound NamePrecursorKey Enzymes InvolvedPrimary Function in Context
Eicosapentaenoic Acid (EPA)--Precursor for E-series Resolvins
Docosahexaenoic Acid (DHA)--Precursor for D-series Resolvins
Resolvin E1 (RvE1)Eicosapentaenoic AcidCOX-2 (aspirin-acetylated), 5-LOX, LTA4 hydrolaseAnti-inflammatory, pro-resolving mediator

Protectin Synthesis (from DHA)Protectins, also known as neuroprotectins (NPD1 when produced in neural tissues), are another family of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA).guidetopharmacology.orgdoc-developpement-durable.orgmdpi.comTheir biosynthesis is primarily initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into a 17-hydroperoxy-DHA intermediate.lipidmaps.orgguidetopharmacology.orgThis intermediate is then enzymatically hydrolyzed to form protectin D1 (PD1).caymanchem.comguidetopharmacology.orgAspirin can also trigger the formation of epimeric protectins (AT-PD1).guidetopharmacology.orgAnother protectin, Protectin DX (PDX), is formed through sequential actions of two lipoxygenase reactions.guidetopharmacology.orgnih.gov

Protectins exhibit potent anti-inflammatory and pro-resolving actions. guidetopharmacology.orgdoc-developpement-durable.orgmdpi.com They are involved in promoting the resolution of inflammation by enhancing the phagocytosis of apoptotic polymorphonuclear leukocytes by macrophages. caymanchem.com Protectins also demonstrate neuroprotective properties and are crucial for maintaining cellular and tissue integrity, particularly in response to inflammatory challenges. caymanchem.com

Table 3: Key Protectin and Its Precursor

Compound NamePrecursorKey Enzymes InvolvedPrimary Function in Context
Protectin D1 (PD1)Docosahexaenoic Acid15-Lipoxygenase, enzymatic hydrolysisAnti-inflammatory, pro-resolving, neuroprotective

Maresin Synthesis (from DHA)Maresins (Macrophage mediators in resolving inflammation) are a distinct class of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA).uni.luThey are primarily biosynthesized by macrophages and, in some cases, through transcellular biosynthesis involving platelets and neutrophils.uni.luThe biosynthesis of maresins, such as Maresin 1 (MaR1), involves the initial oxygenation of DHA at the carbon 14 position, often by 12-lipoxygenase (12-LOX).lipidmaps.orgThis leads to the formation of a 14S-hydroperoxy-DHA intermediate and a 13S,14S-epoxy-maresin intermediate, which is then enzymatically hydrolyzed to yield the final maresin product.

Maresins are highly potent oxylipins that not only decrease inflammatory responses but also actively promote healing and homeostasis. They have been shown to reduce polymorphonuclear cell infiltration, enhance macrophage phagocytosis of cellular debris, and increase tissue regeneration. uni.lu Maresins also play a role in inhibiting pain and are involved in the phenotypic shift of macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) state. uni.lu

Table 4: Key Maresin and Its Precursor

Compound NamePrecursorKey Enzymes InvolvedPrimary Function in Context
Maresin 1 (MaR1)Docosahexaenoic Acid12-Lipoxygenase, epoxide hydrolaseAnti-inflammatory, pro-resolving, promotes tissue regeneration

Ligand and Signaling Molecule FunctionsBeyond their role as precursors for eicosanoids and specialized pro-resolving mediators, essential fatty acids and their metabolites also function directly as ligands and signaling molecules, influencing cellular processes by interacting with specific receptors and modulating gene expression.wikipedia.org

Activation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors - PPARs)Essential fatty acids, particularly omega-3 polyunsaturated fatty acids (PUFAs) and their derivatives, are known to act as ligands for peroxisome proliferator-activated receptors (PPARs).caymanchem.comPPARs are a subfamily of nuclear receptors that function as ligand-inducible transcription factors. There are three main PPAR isoforms: PPAR-alpha (PPARα), PPAR-beta/delta (PPARβ/δ), and PPAR-gamma (PPARγ).

Upon activation by fatty acids or their metabolites, PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding leads to the modulation of gene expression, influencing a wide range of biological processes. PPARs are critical regulators of lipid metabolism, adipogenesis, glucose utilization, and inflammatory responses. For instance, omega-3 PUFAs can activate PPARγ, which in turn can interfere with the translocation of NFκB to the nucleus, thereby exerting anti-inflammatory effects and reducing the production of pro-inflammatory cytokines. caymanchem.com

Table 5: Nuclear Receptors Activated by EFAs

Receptor TypeLigands (Examples)Key Functions Influenced
Peroxisome Proliferator-Activated Receptors (PPARs)Essential Fatty Acids, Omega-3 PUFAs, their metabolitesLipid metabolism, adipogenesis, glucose homeostasis, inflammation

Modulation of Gene ExpressionEssential fatty acids and their derivatives exert complex and multi-dimensional regulation over gene expression. This modulation occurs at various levels, including gene transcription, messenger RNA (mRNA) processing, mRNA decay, and post-translational protein modifications.

One significant mechanism involves the regulation of specific transcription factors. Omega-3 PUFAs, for example, can influence the activity or abundance of transcription factors such as sterol regulatory element-binding proteins (SREBPs) and nuclear factor-kappa B (NFκB). SREBP-1 is a major transcription factor controlling fatty acid synthesis, and dietary PUFAs can suppress its expression, thereby decreasing the synthesis of fatty acids. NFκB is a transcription factor central to regulating the expression of numerous genes involved in inflammation. Omega-3 PUFAs can suppress NFκB nuclear content, which inhibits the production of inflammatory eicosanoids and cytokines. This direct interaction with transcription factors highlights how EFAs act as nutrient sensors, capable of markedly redirecting cellular metabolism and inflammatory responses.

Table 6: Mechanisms of Gene Expression Modulation by EFAs

MechanismKey Transcription Factors/Pathways InvolvedEffect on Gene Expression
Direct interaction with transcription factorsPeroxisome Proliferator-Activated Receptors (PPARs), Sterol Regulatory Element-Binding Proteins (SREBPs), NFκBRegulates genes for lipid metabolism, adipogenesis, inflammation
Modulation of mRNA processing and decay- (General mechanism)Influences protein expression levels

Involvement in Intracellular Signaling Cascades

Essential fatty acids serve as fundamental precursors for a diverse array of lipid-based signaling molecules that orchestrate numerous cellular responses. A prime example is arachidonic acid (AA), an omega-6 polyunsaturated fatty acid derived from linoleic acid. Arachidonic acid is a crucial precursor for all prostaglandins, thromboxanes, and leukotrienes, collectively known as eicosanoids. lipidmaps.orgfishersci.ca These eicosanoids act as potent local mediators, playing significant roles in cell signaling and inflammation. lipidmaps.orgnih.gov For instance, thromboxane A2 (TXA2), a prothrombotic agent, is generated from prostaglandin H2 via the enzyme thromboxane-A synthase in activated platelets, stimulating platelet activation and aggregation. nih.govwikipedia.org Similarly, leukotriene A4 (LTA4) serves as a precursor for other leukotrienes, such as leukotriene B4 (LTB4) and leukotriene C4 (LTC4), which are involved in inflammatory and allergic responses. wikipedia.org

Beyond eicosanoids, essential fatty acid derivatives also include endocannabinoids, endogenous lipid-based retrograde transmitters. Anandamide (AEA), for example, is derived from the non-oxidative metabolism of arachidonic acid and interacts with cannabinoid receptors (CB1 and CB2) to regulate various physiological conditions, including appetite, mood, memory, and pain sensation. fishersci.comwikipedia.org

Other critical lipid signaling molecules, while not directly EFAs themselves, are intricately linked to lipid metabolism and exert significant intracellular signaling functions. Sphingosine-1-phosphate (S1P), a product of sphingosine (B13886) phosphorylation, is a zwitterionic lysophospholipid that acts as an agonist at a family of G protein-coupled receptors known as S1P receptors (S1PR1-5). lipidmaps.orgfrontiersin.orgguidetoimmunopharmacology.org This signaling pathway is a critical regulator of numerous cellular functions, influencing fundamental processes like cell proliferation, migration, angiogenesis, and immune responses. frontiersin.org Phosphatidic acid (PA) is another crucial lipid compound found in cellular membranes that plays a pivotal role in cellular signaling and metabolism. It is involved in the synthesis of other phospholipids and acts as a precursor for various important biomolecules. pubcompare.ai

Role in Lipid Droplet Dynamics and Cellular Lipid Homeostasis

Essential fatty acids and their metabolic products are integral to maintaining cellular lipid homeostasis and regulating lipid droplet dynamics. Lipid droplets are dynamic organelles involved in the storage and metabolism of neutral lipids. Phosphatidic acid, a key lipid signaling molecule, has been specifically implicated in lipid droplet production. citeab.com The intricate balance of lipid synthesis, storage, and breakdown, in which EFAs and their derivatives participate, is crucial for cellular energy management and membrane integrity.

Interactions with Cellular Enzymes and Protein Modification

Essential fatty acids and their metabolites engage in direct interactions with various cellular enzymes, influencing their activity and the production of downstream signaling molecules. Arachidonic acid, for instance, is tightly regulated within cells, primarily esterified in membrane phospholipids. Its release from these phospholipids, often stimulated by receptor activation, provides the transient, critical substrate for the biosynthesis of eicosanoid second messengers. lipidmaps.org Key enzymes involved in this process include cyclooxygenases (COX) and lipoxygenases (LOX). Thromboxane A2 is synthesized from prostaglandin H2 by thromboxane-A synthase. nih.govwikipedia.org Similarly, leukotriene A4 is produced from arachidonic acid through the lipooxygenase pathway, involving the enzyme 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP) in the presence of ATP and calcium ions. wikipedia.org Furthermore, eicosapentaenoic acid (EPA), an omega-3 fatty acid, has been shown to inhibit cyclooxygenase-2 (COX-2), thereby suppressing prostaglandin synthesis and prostaglandin-mediated inflammatory processes. nih.gov While EFAs are crucial substrates and modulators of enzyme activity, direct evidence of their involvement in protein modification (e.g., acylation) was not explicitly detailed in the provided research findings.

Deficiency States and Biochemical Manifestations of Vitamin F Essential Fatty Acid Deprivation

Biochemical Markers of EFA Deficiency (e.g., Triene:Tetraene Ratio, Mead Acid Levels)

The diagnosis of essential fatty acid deficiency (EFAD) is supported by specific biochemical markers that reflect the body's altered lipid metabolism in response to the inadequate availability of linoleic acid (LA) and alpha-linolenic acid (ALA). testcatalog.orgmsdmanuals.com

One of the primary indicators of EFAD is the elevation of Mead acid (20:3n-9) levels in the blood. wikipedia.orgnih.gov In the absence of sufficient dietary omega-6 and omega-3 fatty acids, the body compensates by desaturating and elongating oleic acid (an omega-9 fatty acid), a pathway that is normally suppressed. tuscany-diet.netoregonstate.edu This results in the production of Mead acid. wikipedia.org

A more specific and widely used diagnostic tool is the triene:tetraene ratio, which is the ratio of Mead acid (a triene, with three double bonds) to arachidonic acid (a tetraene, with four double bonds). healthmatters.iovirginia.edu In a state of EFA sufficiency, the production of Mead acid is minimal. However, during deficiency, its synthesis increases while arachidonic acid levels may decrease, leading to a significant rise in the triene:tetraene ratio. virginia.eduahajournals.org A ratio greater than 0.2 is generally considered indicative of EFAD. oregonstate.eduvirginia.edu This elevated ratio is one of the earliest detectable signs of EFAD, often appearing before clinical symptoms manifest. virginia.edu

Table 1: Biochemical Markers of Essential Fatty Acid Deficiency

MarkerDescriptionSignificance in EFA Deficiency
Mead Acid (20:3n-9) An omega-9 polyunsaturated fatty acid synthesized from oleic acid. wikipedia.orgtuscany-diet.netLevels increase significantly as the body attempts to compensate for the lack of essential omega-3 and omega-6 fatty acids. wikipedia.orgoregonstate.edu
Triene:Tetraene Ratio The ratio of Mead acid (eicosatrienoic acid) to arachidonic acid (eicosatetraenoic acid). virginia.eduAn elevated ratio, typically >0.2, is a diagnostic indicator of EFA deficiency. oregonstate.eduvirginia.edu

Impact on Lipid Metabolism and Cellular Fatty Acid Profiles

Essential fatty acid deficiency profoundly impacts systemic lipid metabolism and alters the fatty acid composition of cells and tissues. The absence of adequate LA and ALA disrupts the normal synthesis of their long-chain polyunsaturated fatty acid (LC-PUFA) derivatives, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). msdmanuals.com

This deficiency state can lead to conditions such as hepatic steatosis, or fatty liver, due to an increase in de novo lipogenesis. nih.gov The body attempts to compensate for the lack of essential fatty acids by upregulating the synthesis of other fatty acids, which can lead to an accumulation of triglycerides in the liver. researchgate.netyoutube.com

Cellular fatty acid profiles are significantly altered in EFAD. There is a marked decrease in the levels of linoleic and arachidonic acids in membrane phospholipids (B1166683). nih.gov Concurrently, there is an increase in monounsaturated fatty acids like oleic acid and palmitoleic acid, as well as the aforementioned Mead acid. nih.gov These changes in the fatty acid composition of cellular lipids are a direct consequence of the body's attempt to maintain membrane fluidity and function in the absence of essential building blocks.

Aberrations in Membrane Structure and Function due to Altered Lipid Composition

The altered fatty acid composition of cellular membranes in EFA deficiency leads to significant aberrations in their structure and function. Cell membranes are composed of a phospholipid bilayer, and the fatty acid tails of these phospholipids play a crucial role in determining membrane properties such as fluidity, permeability, and the activity of membrane-bound proteins. oregonstate.edunih.gov

In EFAD, the replacement of essential fatty acids with non-essential ones, such as Mead acid, can decrease membrane fluidity. nih.gov This can, in turn, affect the function of integral membrane proteins, including enzymes and transport proteins. nih.gov For instance, studies have shown that EFA deficiency can impair the activity of enzymes like Ca2+-ATPase and the cytochrome P450 complex in liver microsomal membranes. nih.gov The integrity of the skin barrier is also compromised, leading to increased transepidermal water loss. msdmanuals.comnaturalgrocers.com

Alterations in Eicosanoid and SPM Production Pathways

Essential fatty acids, particularly arachidonic acid and eicosapentaenoic acid, are precursors to a large family of signaling molecules known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govmedicalnewstoday.com These molecules are critical regulators of inflammation and immune responses. medicalnewstoday.comlumenlearning.com

Furthermore, essential fatty acids are also precursors to specialized pro-resolving mediators (SPMs), a class of lipid mediators that actively resolve inflammation. youtube.com A deficiency in EFAs could therefore also impair the resolution of inflammation, leading to chronic inflammatory states.

Disruptions in Cellular Signaling and Gene Regulation

Essential fatty acids and their derivatives are not only structural components of membranes and precursors to signaling molecules but also act as regulators of gene expression. oregonstate.edunih.gov They can modulate the activity of transcription factors, thereby influencing the expression of genes involved in various metabolic pathways, including lipid metabolism and inflammation. oregonstate.edunih.gov

Research on Animal Models of Essential Fatty Acid Deficiency

Animal models have been instrumental in elucidating the mechanisms underlying essential fatty acid deficiency and its pathological consequences. nih.govproquest.comnih.gov Rodent models, in particular, have been widely used to study the effects of EFA-deficient diets on various physiological processes. nih.govnih.govnih.gov

These studies have demonstrated the development of characteristic deficiency signs, such as scaly dermatitis, growth retardation, and reproductive failure. nih.govmedicalnewstoday.com Animal models have also been crucial in understanding the biochemical changes associated with EFAD, including the increase in the triene:tetraene ratio and alterations in tissue fatty acid profiles. nih.govresearchgate.net

More recently, animal models of specific diseases, such as cystic fibrosis, have been used to investigate the role of EFA deficiency in the pathophysiology of these conditions. nih.govproquest.com These models, which include mice, rats, pigs, and ferrets with mutations in the CFTR gene, have shown that EFA deficiency is a common feature of the disease, independent of pancreatic insufficiency. nih.govproquest.com These findings suggest that there are underlying defects in EFA metabolism and transport in these conditions. nih.gov

Table 2: Findings from Animal Models of Essential Fatty Acid Deficiency

Animal ModelKey Findings
Rats Decreased production of cyclooxygenase products in inflamed colonic mucosa. nih.gov Altered fatty acid composition and reduced fluidity of liver microsomal membranes. nih.gov Increased levels of branched fatty acids in skin surface lipids. nih.gov
Mice Development of hepatic steatosis and secretion of large VLDL particles. researchgate.net Impaired lactose (B1674315) digestion due to reduced lactase activity and mRNA expression. researchgate.net Conflicting data on EFA status in cystic fibrosis models depending on the specific genetic mutation. nih.gov
Fish In vitro models using fish cell lines show reduced levels of n-3 and n-6 PUFAs and increased n-9 PUFAs when cultured in EFA-deficient media. nih.gov

Analytical Methodologies for Vitamin F Essential Fatty Acid Research

Extraction and Derivatization Techniques for Lipid Analysis

The initial steps in EFA analysis involve efficient extraction of lipids from a sample matrix, followed by derivatization to enhance their analytical properties.

Extraction Techniques: Lipids are typically extracted from biological or food samples using solvent-based methods. Common approaches include the use of nonpolar solvents like hexane (B92381) or solvent mixtures such as chloroform/methanol (B129727) nih.govresolvemass.ca. Solid-phase extraction (SPE) can also be employed to remove impurities and improve lipid recovery, ensuring a cleaner sample for subsequent analysis resolvemass.ca.

Derivatization Techniques: For many chromatographic analyses, particularly Gas Chromatography (GC), fatty acids require derivatization due to their inherent polarity and low volatility. The carboxylic acid (-COOH) group in free fatty acids can lead to peak tailing and adsorption issues in GC columns if not addressed sigmaaldrich.comrestek.com. Derivatization converts these polar compounds into more volatile and thermally stable derivatives, most commonly Fatty Acid Methyl Esters (FAMEs) resolvemass.casigmaaldrich.comnih.govrestek.comgcms.czthermofisher.com.

Esterification, the process of forming FAMEs, involves the condensation of the fatty acid's carboxyl group with an alcohol, typically methanol, in the presence of a catalyst sigmaaldrich.com. Commonly used acid catalysts include boron trifluoride (BF3) in methanol, methanolic hydrochloric acid (HCl), or sulfuric acid in methanol sigmaaldrich.comrestek.comthermofisher.comscirp.orgaocs.orgpubcompare.aisrlchem.com. Boron trifluoride in methanol is a powerful acidic catalyst widely applied for converting both acylglycerols and free fatty acids into methyl esters scirp.org. This method offers advantages such as short derivatization times, often ranging from minutes to an hour at mild temperatures (e.g., 50-60 °C) restek.comthermofisher.com. However, it is important to note that BF3-methanol can be expensive, has a limited shelf life if not refrigerated, and may lead to the production of artifacts or loss of polyunsaturated fatty acids scirp.orgaocs.org.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating complex mixtures of fatty acids and lipid classes, enabling their individual identification and quantification.

Gas Chromatography (GC) for Fatty Acid Methyl Esters (FAMEs)

Gas Chromatography is a cornerstone technique for the quantitative analysis of fatty acid profiles, particularly after their conversion to FAMEs resolvemass.canih.govrestek.comgcms.cz.

Principle: GC separates FAMEs based on their differential volatility and polarity as they pass through a heated column. The volatility of FAMEs allows for efficient separation, while their thermal stability ensures accurate analytical data sigmaaldrich.comrestek.comgcms.cz.

Columns and Detectors: Capillary columns are widely used due to their high efficiency in resolving individual components, especially for complex fatty acid profiles including cis and trans isomers of polyunsaturated fatty acids restek.comgcms.cz. Polar stationary phases, such as Carbowax-type (polyethylene glycol) or biscyanopropyl phases, are typically employed for separating saturated and unsaturated FAMEs, as well as resolving cis/trans isomers resolvemass.carestek.comgcms.cz. Flame Ionization Detection (FID) is a common detector for quantitative analysis of FAMEs nih.govthermofisher.com. However, for enhanced sensitivity and selectivity, especially for trace amounts of fatty acids in complex biological samples, GC is often coupled with Mass Spectrometry (GC-MS) nih.govavantiresearch.com.

Quantitative Analysis: Accurate quantification of fatty acids by GC often relies on the use of internal standards. Stable isotope dilution methods, where deuterated analogues of target analytes are added, improve precision and accuracy by compensating for losses during sample preparation and analysis nih.govavantiresearch.com.

Research Findings: GC has been reliably adopted for the quantitative analysis of complex fatty acid mixtures since the early 1950s, with the conversion to methyl esters significantly improving the analysis of long-chain fatty acids nih.gov. For instance, GC-MS methods are routinely applied to establish complete fatty acid profiles in various biological samples, including cultured cells, tissues, and blood plasma nih.gov.

High-Performance Liquid Chromatography (HPLC) for Lipid Classes

High-Performance Liquid Chromatography is invaluable for separating intact lipid classes without the need for derivatization, offering a different dimension of lipid analysis compared to GC.

Principle: HPLC separates lipids based on their physicochemical properties, such as polarity, chain length, and degree of unsaturation nih.govresearchgate.netaocs.orgmdpi.comaocs.org. This allows for the separation of diverse lipid classes, including triglycerides, phospholipids (B1166683), and free fatty acids nih.govresearchgate.netaocs.org.

Modes and Detectors: Various HPLC modes are utilized depending on the lipid classes of interest. Reversed-phase liquid chromatography (RPLC) separates fatty acids based on chain length and degree of unsaturation, while normal-phase liquid chromatography (NPLC) and hydrophilic interaction liquid chromatography (HILIC) are effective for separating different lipid classes based on their polarity nih.govaocs.orgaocs.org. NPLC is particularly well-suited for the separation of neutral lipids aocs.org.

Detectors commonly coupled with HPLC for lipid analysis include the Evaporative Light Scattering Detector (ELSD), which is useful for detecting compounds that lack strong UV chromophores researchgate.netmdpi.comaocs.org. ELSD responses can be influenced by factors such as the number and type of polar functional groups, as well as the chain length and degree of unsaturation of the fatty acids mdpi.com. Ultraviolet (UV) detectors can be used when fatty acids are derivatized with chromophores, such as phenacyl esters, to achieve greater sensitivity aocs.orgaocs.org. Charged Aerosol Detectors (CAD) are also utilized for lipid analysis.

Advantages: HPLC offers the advantage of separating complex lipid mixtures in their native form, without requiring derivatization, which can be beneficial for preserving the integrity of certain lipid species nih.govresearchgate.netaocs.orgmdpi.com. It can also address limitations of direct infusion mass spectrometry, such as the detection of isobars and isomers, and ion-suppression effects nih.gov.

Spectrometric Identification and Quantification

Spectrometric techniques, especially when coupled with chromatography, provide powerful tools for the definitive identification and precise quantification of essential fatty acids and their related lipid species.

Mass Spectrometry (MS) Coupled with Chromatography (GC-MS, LC-MS)

Mass spectrometry provides detailed structural information by analyzing the mass-to-charge (m/z) ratio of ionized molecules and their fragments, making it indispensable for identifying and quantifying fatty acids and lipids resolvemass.caavantiresearch.comshimadzu.comthermofisher.comspectroscopyonline.comnih.gov.

GC-MS for FAMEs: GC-MS is considered a gold standard for fatty acid analysis due to its high sensitivity, specificity, quantitative accuracy, and robustness, even in complex food matrices resolvemass.canih.govavantiresearch.comshimadzu.comchromatographytoday.com. After FAMEs are separated by GC, they enter the mass spectrometer where they are ionized. Electron Ionization (EI) is a common method for FAME ionization, while Positive Ion Chemical Ionization (PCI) can be used when matrix interferences are present shimadzu.com. The resulting mass spectra provide characteristic fragmentation patterns that allow for the identification of specific fatty acids by matching them against extensive spectral databases resolvemass.cathermofisher.com. GC-MS can accurately quantify essential fatty acids, as demonstrated in studies on fish oils resolvemass.ca.

LC-MS for Intact Lipidomics: LC-MS is preferred for analyzing thermally unstable, large, polar, ionic, or non-volatile lipid compounds that are not suitable for GC thermofisher.com. In LC-MS, lipid classes and individual species are separated by liquid chromatography before being introduced into the mass spectrometer nih.govaocs.orgthermofisher.comspectroscopyonline.comnih.govvitas.no. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used "soft" ionization techniques that generate intact molecular ions (e.g., [M+H]+, [M+NH4]+) or adducts, preserving the molecular weight information of the lipids nih.govaocs.orgthermofisher.comspectroscopyonline.com. LC-MS is crucial for comprehensive lipidomics studies, allowing for the identification of a vast number of lipid species and the resolution of isomers and isobars that might co-elute in chromatography nih.govspectroscopyonline.comnih.gov. Tandem MS (MS/MS) capabilities further enhance identification by providing fragmentation patterns of selected precursor ions nih.govaocs.orgspectroscopyonline.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for detailed structural elucidation of fatty acids and lipids. Both 1H NMR and 13C NMR provide information about the chemical environment of atoms within a molecule, allowing for the determination of double bond positions, chain length, and cis/trans isomerism. Its general utility in determining the precise molecular structure of organic compounds, including lipids, is well established in chemical analysis.

Lipidomics Approaches for Comprehensive EFA and Metabolite Profiling

Lipidomics represents a powerful, systems-level approach for the comprehensive characterization of lipids, including EFAs and their diverse metabolites, within a biological system at a given time. This field integrates developments in analytical chemistry, mass spectrometry, and data processing to offer a detailed overview of the lipid composition of biological samples kcl.ac.ukmetabolomicscentre.caresearchgate.net.

Techniques and Scope: At its core, lipidomics for EFA research primarily utilizes mass spectrometry (MS) platforms, often coupled with various chromatographic separation techniques. These include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) kcl.ac.ukmetabolomicscentre.caalliedacademies.orgnih.govnih.govmdpi.comlcms.cz. These hyphenated techniques enable the separation of complex lipid mixtures before their detection and quantification by MS.

Specific MS methodologies employed in lipidomics include:

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM): These targeted approaches offer high sensitivity and specificity for the quantification of known fatty acids and their metabolites, even in trace amounts nih.govmdpi.com.

Differential Mobility Spectrometry (DMS): When combined with MS, DMS can enhance the identification and quantification of a vast number of individual lipid species by separating isomers, which are structurally similar molecules with the same mass metabolon.com.

Untargeted Lipidomics: This broader approach aims to detect and quantify all detectable lipid species in a sample, enabling novel metabolite discovery and hypothesis generation, particularly useful for exploring the intricate network of lipids influencing cellular functions metabolomicscentre.calcms.cznih.gov.

Lipidomics assays can detect and quantify a wide array of lipid classes and molecular species, providing insights into phospholipids, sphingolipids, sterols, oxylipins (bioactive lipid mediators derived from fatty acid oxidation), triglycerides, and free fatty acids metabolomicscentre.canih.govmetabolon.com. This comprehensive profiling is crucial for understanding lipid metabolism, investigating lipid-mediated signaling pathways, and discovering lipid-based biomarkers relevant to health and disease metabolomicscentre.cametabolon.com. While traditional fatty acid profiling might quantify 30-60 fatty acids, lipidomics can identify over 600 individual lipids, offering significantly more information uwaterloo.ca.

Detailed Research Findings: Lipidomics has been instrumental in uncovering the complex interplay of EFAs in various biological contexts:

Dietary Intervention Studies: Lipidomic profiling of human adipose tissue has successfully identified distinct lipid patterns associated with fish oil supplementation, demonstrating the impact of dietary intake on tissue lipid composition. Similarly, plasma phospholipid fatty acid profiles have been used to confirm compliance with specific dietary interventions kcl.ac.uk.

Cellular EFA Analysis: GC/MS-based lipidomics methods have been developed for the specific identification and quantification of over thirty free fatty acids in cultured cells, such as macrophages, providing a detailed understanding of their lipid landscape nih.govnih.gov.

Reproductive Health: Analysis of endometrial fluid using UHPLC-ToF-MS revealed altered lipidomic patterns, including changes in glycerophospholipids and omega-6 polyunsaturated fatty acids, which were predictive of IVF cycle outcomes nih.gov.

Nutritional Impact on Tissue Lipidomes: Studies investigating the effects of dietary intake of polyunsaturated fatty acids (PUFAs) like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) on mouse tissues using integrated untargeted and targeted lipidomics have shown strong impacts on lipid profiles in metabolic organs such as the liver and kidney. These studies also revealed unique lipid modulations, such as a significant decrease in phospholipids containing linoleic acid in mice on an ARA-supplemented diet, and the selective incorporation of DHA over ARA and EPA into bis(monoacylglycero)phosphate (BMP) bohrium.com.

Exercise Physiology: Lipidomics has clarified how physical exercise induces vast changes in lipid-related metabolites. Studies have shown qualitative changes in medium- and long-chain fatty acids, fatty acid oxidation products (e.g., elevated acylcarnitine levels), and phospholipids in response to both chronic and acute exercise training mdpi.com.

Isotopic Tracing Techniques for Metabolic Pathway Elucidation

Isotopic tracing techniques are considered a gold-standard method for studying the dynamics of lipid metabolism, including biosynthesis, transport, interconversion, and degradation of EFAs bioscientifica.commdpi.comnih.govbioscientifica.comnih.govresearchgate.net. Unlike simply measuring absolute concentrations, stable isotope tracing provides an additional dimension of information by allowing researchers to track the metabolic fate of specific molecules through complex pathways mdpi.com.

Principle and Application: The principle involves introducing molecules labeled with stable (non-radioactive) isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. These labeled precursors are metabolically indistinguishable from their naturally occurring counterparts but can be detected and accurately measured by mass spectrometry due to their different masses bioscientifica.commdpi.comresearchgate.net. While nitrogen-15 (B135050) (¹⁵N) can also be used for nitrogen-containing lipids, ¹³C and ²H are most common for fatty acid research mdpi.comcreative-proteomics.com. ¹³C-labeled tracers are often preferred over deuterium due to less deuterium exchange in protic solutions and less loss during fatty acid desaturation mdpi.com.

Measurement of isotopic enrichment is typically performed using mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) bioscientifica.commdpi.comnih.govbioscientifica.comnih.govresearchgate.netcreative-proteomics.comnih.govresearchgate.netresearchgate.netroyalsocietypublishing.org. Isotope ratio mass spectrometry (IRMS) is also employed, especially for measuring low enrichment levels by converting samples to gases (e.g., ¹³C-labeled molecules to CO₂, deuterium-containing molecules to hydrogen) bioscientifica.com.

Information gained from isotopic tracing includes:

Flux Rates: Quantifying the rates at which metabolites move through specific pathways bioscientifica.comcreative-proteomics.com.

Pathway Intermediates: Identifying and characterizing transient molecules formed during metabolic conversions mdpi.com.

Conversion Efficiencies: Determining how efficiently one EFA is converted into another, or into other lipid classes nih.govresearchgate.net.

Metabolic Fate: Tracing the ultimate destination of labeled precursors, such as their incorporation into different tissues or their oxidation mdpi.comcambridge.org.

Key techniques used in stable isotope tracing for lipid kinetics include dynamic isotope dilution, the product precursor method, tracer conversion, and the dual isotope method bioscientifica.combioscientifica.com.

Detailed Research Findings: Isotopic tracing has provided fundamental insights into EFA metabolism:

Early Discoveries: As early as 1937, deuterium-labeled linseed oil was fed to mice, demonstrating that dietary fatty acids were stored in adipose tissue rather than immediately oxidized, even under hypocaloric conditions bioscientifica.commdpi.com.

De Novo Lipogenesis (DNL): Deuterated water (²H₂O) is widely used to measure hepatic DNL, providing a gold standard for assessing the synthesis of new fatty acids, such as palmitate, in the liver nih.govresearchgate.netcambridge.org. Studies have shown that stable isotope tracers can track the fate of fatty acids from different sources (adipose tissue, diet, de novo synthesis) through esterification and oxidation pathways cambridge.org.

EFA Conversion Pathways: Research using deuterated linoleic acid and alpha-linolenic acid in rats has elucidated the effects of dietary DHA on n-3 and n-6 EFA metabolism. This work demonstrated that feeding preformed DHA significantly decreased the accumulation of newly synthesized deuterated end products, such as deuterated-DHA and deuterated-docosapentaenoic acid (n-6), in organs like the liver, plasma, heart, and brain nih.gov.

Fate of Dietary EFAs: Studies have shown that only a small percentage (2.6% for linoleate, 6% for linolenate) of these EFAs are elongated and desaturated in rats, with the majority (approximately 78%) undergoing beta-oxidation, excretion, or other losses, and 16-18% being stored in tissues, primarily adipose tissue, as the precursor itself researchgate.net. This highlights the predominant metabolic fates of these essential dietary components.

Table 1: Metabolic Fate of Deuterated Linoleate and Alpha-Linolenate in Rats researchgate.net

Metabolic Fate CategoryLinoleate (% of administered dose)Alpha-Linolenate (% of administered dose)
Elongated and Desaturated2.6%6%
Beta-oxidation, Excretion, or Loss~78%~78%
Stored in Tissues (as precursor)16-18%16-18%

Cellular Fatty Acid Oxidation: ¹³C-labeled fatty acids have been used to trace oxidation pathways and the subsequent engagement of fatty acid-derived carbons in the TCA cycle within different cell types. This research revealed that while fatty acid oxidation is robust in both proliferating and oxidative cells, the metabolic pathway downstream of citrate (B86180) formation is distinct, influencing the balance between catabolic and anabolic demands nih.gov.

Microbiota Contribution: Stable isotope tracing with ¹³C-labeled fiber has shown that the microbiota can supply carbon for host fatty acid metabolism and lipid synthesis, demonstrating a metabolic bridge between dietary components, the microbiota, and host physiology biorxiv.org.

De Novo Synthesis of Specific Fatty Acids: ¹³C-acetyl-CoA tracing has provided evidence for the de novo synthesis of oleic acid and arachidonic acid royalsocietypublishing.org.

Ecological and Nutritional History Studies: Isotopic tracing of individual fatty acids (using ²H and ¹³C) in migrating animals, such as monarch butterflies, has been used to infer their nutritional history and metabolic processes, including the conversion of dietary energy into specific fatty acids and their storage researchgate.net.

Research Methodologies and Model Systems for Vitamin F Essential Fatty Acid Studies

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to investigate the direct effects of EFAs on cell biology, metabolism, and signaling without the complexities of a whole organism.

Cell culture systems are extensively used to examine EFA metabolism and their involvement in cellular signaling. For instance, human epidermal keratinocytes cultured in essential fatty acid-deficient media exhibit altered fatty acid profiles, including decreased levels of linoleic acid (18:2), dihomo-gamma-linolenic acid (20:3), and arachidonic acid (20:4), alongside an increase in monounsaturated fatty acids. These studies also demonstrate a method for analyzing enzyme kinetics in living human cells researchgate.net.

Specific research findings highlight the impact of EFAs on various cell types:

Immune Cells: Fatty acids, their metabolism, and sensing mechanisms play a crucial role in the behavior, differentiation, activation, and function of different immune cells, particularly T lymphocytes cell-stress.com.

Cancer Cells: Supplementation with sapienic acid in breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-20) has been shown to influence membrane fatty acid incorporation and remodeling, correlating with the activation of oncogenic signaling cascades such as EGFR, AKT, and mTOR mdpi.com. In MCF-7 cells, increased levels of sapienic acid and total n-10 fatty acids in the membrane lipidome correlated with increased p-mTOR and p-AKT mdpi.com.

Inflammation Models: Studies using RAW264.7 macrophage cell lines have demonstrated that EPA and DHA can reduce inflammatory factors like TNF and IL-1. This anti-inflammatory effect is partly mediated by the inhibition of NLRP3 inflammasome activation through the GPR120 receptor plos.org.

Neuroglial Cultures: Research on primary neuroglial cultures from the mouse cerebral cortex has shown that deuterated linoleic acid can activate the Ca2+ signaling system of astrocytes, suggesting a protective mechanism in ischemia mdpi.com.

Cell Line / SystemEFA Studied / InterventionKey FindingCitation
Human epidermal keratinocytesEFA-deficient mediaDecreased 18:2, 20:3, 20:4; increased monounsaturated FAs; method for enzyme kinetics researchgate.net
Breast cancer cell lines (MCF-7, MDA-MB-231, BT-20)Sapienic acid supplementationInfluences membrane FA incorporation and remodeling; correlates with EGFR, AKT, mTOR signaling mdpi.com
RAW264.7 macrophagesEPA, DHAReduces inflammatory factors (TNF, IL-1); inhibits NLRP3 inflammasome via GPR120 plos.org
Mouse cerebral cortex neuroglial culturesDeuterated linoleic acidActivates Ca2+ signaling in astrocytes; protective in ischemia mdpi.com

Membrane vesicle and liposome (B1194612) models are indispensable biomimetic systems for studying the structural and biophysical properties of essential fatty acids within lipid bilayers. Liposomes, which are spherical hollow structures composed of a lipid bilayer, closely resemble cellular membrane compartments and are suitable for various biochemical assays molbiolcell.orgnih.gov. These models can be prepared as unilamellar (single bilayer) or multilamellar (multiple bilayers) vesicles molbiolcell.org.

Key applications and findings include:

Protein-Lipid Interactions: Liposomes are widely used to investigate the interactions between proteins and lipids, membrane topology, and the dynamics of membrane microdomain formation molbiolcell.org.

PUFA Integration: Recent studies have utilized vesicles and supported lipid bilayers with complex lipid compositions, including polyunsaturated fatty acids (omega-3 lipids). These models have demonstrated the central role of omega-3 lipids in facilitating the deeper internalization of peptides, such as amyloid-beta (Aβ), and consequently hindering their pathogenic self-aggregation nih.gov.

Fatty Acid Vesicles: Vesicles prepared from highly unsaturated fatty acids like docosahexaenoic acid (DHA) are explored as protocell models and for their fundamental physico-chemical properties. The pH range for vesicle formation can be extended by incorporating stabilizing single-chain amphiphiles researchgate.net.

Cholesterol's Role: Cholesterol significantly influences the fluidity and permeability of artificial vesicles through hydrogen bonding with fatty acids, leading to increased cohesiveness and mechanical strength of the membrane nih.gov.

Model SystemEFA Aspect StudiedKey Finding / ApplicationCitation
Lipid vesicles (Liposomes)General membrane propertiesBiomimetic systems resembling cell membranes; used for protein-lipid interactions, membrane topology, dynamics molbiolcell.orgnih.gov
Vesicles and supported lipid bilayers with PUFAsPeptide-membrane interactionOmega-3 lipids favor peptide internalization, hindering pathogenic self-aggregation (e.g., Aβ) nih.gov
Fatty acid vesicles (e.g., from DHA)Physico-chemical propertiesStudied as protocell models; pH range for formation can be modulated by co-amphiphiles researchgate.net
Artificial vesicles with cholesterolMembrane fluidity and permeabilityCholesterol increases cohesiveness and mechanical strength via hydrogen bonding with FAs nih.gov

Enzyme assays are crucial for quantifying the activity of key enzymes involved in EFA metabolism, such as desaturases, elongases, cyclooxygenases (COX), and lipoxygenases (LOX). These enzymes are responsible for converting dietary EFAs into longer-chain, more unsaturated fatty acids and their bioactive metabolites.

Desaturases and Elongases: Linoleic acid (an omega-6 EFA) and alpha-linolenic acid (an omega-3 EFA) are converted into their longer-chain metabolites through a series of desaturation and elongation reactions nih.govportlandpress.comoregonstate.edu.

Δ6-desaturase (FADS2): Catalyzes the conversion of linoleic acid to gamma-linolenic acid (GLA, 18:3 n-6) and alpha-linolenic acid to stearidonic acid (SDA, 18:4 n-3) nih.govportlandpress.comoregonstate.eduresearchgate.net.

Elongases: Extend the carbon chain length (e.g., GLA to dihomo-gamma-linolenic acid (DGLA, 20:3 n-6)) nih.govportlandpress.comoregonstate.edu.

Δ5-desaturase (FADS1): Converts DGLA to arachidonic acid (AA, 20:4 n-6) and eicosatetraenoic acid (ETA, 20:4 n-3) to eicosapentaenoic acid (EPA, 20:5 n-3) nih.govportlandpress.comoregonstate.eduresearchgate.net.

Enzyme activities can be estimated by measuring the ratios of product to precursor fatty acids researchgate.net.

Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes metabolize EFAs, particularly arachidonic acid and eicosapentaenoic acid, into a diverse array of bioactive lipid mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes, resolvins, protectins, maresins) nih.govportlandpress.comoregonstate.edu.

COX enzymes produce prostaglandins (B1171923), prostacyclins, and thromboxanes oregonstate.edu.

LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) produce leukotrienes and hydroxy fatty acids nih.govoregonstate.eduescholarship.org.

The eicosanoids derived from EPA often have different structures and are generally less potent inducers of inflammation, blood vessel constriction, and coagulation compared to those derived from AA oregonstate.edu.

Factors Affecting Enzyme Activity:

Corticosteroids have been shown to inhibit the activities of phospholipase A2 (PLA2), desaturases, COX-2, and LOX enzymes nih.gov.

High glucose levels, insulin (B600854) deficiency, cholesterol, ethanol, various viruses, and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) can suppress desaturase activities nih.gov.

Genetic variability in the FADS1 and FADS2 genes, which encode Δ5 and Δ6 desaturases respectively, significantly influences an individual's ability to synthesize long-chain polyunsaturated fatty acids oregonstate.eduresearchgate.net.

Enzyme Type / PathwaySubstratesProductsRegulators / Influencing FactorsCitation
Δ6-Desaturase (FADS2)Linoleic acid, Alpha-linolenic acidGLA, SDAInhibited by corticosteroids, high glucose, insulin deficiency, cholesterol, ethanol, viruses, IL-6, TNF-α; influenced by FADS2 gene variants nih.govportlandpress.comoregonstate.eduresearchgate.net
ElongasesGLA, SDA (and other intermediates)DGLA, ETA (and other longer-chain FAs) nih.govportlandpress.comoregonstate.edu
Δ5-Desaturase (FADS1)DGLA, ETAAA, EPAInhibited by corticosteroids, high glucose, insulin deficiency, cholesterol, ethanol, viruses, IL-6, TNF-α; influenced by FADS1 gene variants nih.govportlandpress.comoregonstate.eduresearchgate.net
Cyclooxygenases (COX)AA, EPAProstaglandins, thromboxanes, prostacyclinsInhibited by corticosteroids; activated by pro-inflammatory factors nih.govportlandpress.comoregonstate.edu
Lipoxygenases (LOX) (e.g., 5-LOX, 12-LOX, 15-LOX)AA, EPA, DHALeukotrienes, hydroxy fatty acids, resolvins, protectins, maresinsInhibited by corticosteroids; activated by pro-inflammatory factors nih.govportlandpress.comoregonstate.eduescholarship.org

In Vivo Animal Models

In vivo animal models, particularly rodents, are indispensable for studying the systemic effects of EFAs, including dietary interventions, deficiency states, and the impact of genetic modifications on EFA metabolism and related physiological outcomes.

Rodent models, such as mice and rats, are widely utilized to investigate the physiological consequences of dietary EFA intake and deficiency. These models allow researchers to control dietary composition and observe long-term effects on tissue fatty acid profiles, organ function, and disease development.

Dietary Intervention: Studies often involve feeding rodents diets with specific fatty acid compositions. For example, a peanut-oil-based diet can induce n-3 deficiency in rats, while a soybean-oil-based diet serves as a control mdpi.com.

EFA Deficiency Studies:

In rats, an essential fatty acid-deficient diet has been shown to lead to prostaglandin (B15479496) depletion, the development of salt-sensitive hypertension, and defects in both sodium and water excretion nih.gov.

A first-generation n-3 deficiency study in Sprague-Dawley male rats fed a peanut-oil-based diet for 33 days post-weaning revealed lower levels of DHA and EPA in various organs, including the liver, brain, testis, visceral fat, heart, and lung, compared to an n-3-adequate group mdpi.com. While the eye was the richest in DHA, the difference in DHA levels between deficient and adequate groups in the eye was not statistically significant after 33 days, suggesting that longer intervention periods may be needed to achieve significant n-3 deprivation in certain tissues mdpi.com.

Dietary fat composition, including the ratio of n-6 to n-3 polyunsaturated fatty acids, significantly affects physiological outcomes in rodent models of conditions like traumatic brain injury and acute psychological stress frontiersin.org. High n-6 PUFA diets can exacerbate physiological disturbances, while n-3 PUFAs can have attenuating influences on markers like lactate (B86563) dehydrogenase (LDH) and triglycerides frontiersin.org.

Considerations for Rodent Diet Studies: It is crucial to carefully design and conduct diet interventions, considering factors like total fat, carbohydrate, protein, and specific fatty acid composition, as these can have pleiotropic effects on various biological pathways oup.com. The genetic background, housing conditions, and breeding profile of rodents are also important considerations for accurate phenotyping cambridge.org.

ModelDietary InterventionKey FindingsCitation
RatsEFA-deficient dietProstaglandin depletion, salt-sensitive hypertension, impaired sodium/water excretion nih.gov
Sprague-Dawley male ratsPeanut-oil-based diet (n-3 deficient) vs. Soybean-oil-based diet (n-3 adequate)Lower DHA and EPA in liver, brain, testis, visceral fat, heart, lung in deficient group mdpi.com
Rodents (general)High n-6 PUFA vs. balanced n-3 PUFA dietsDietary status affects post-TBI lactate dehydrogenase and triglyceride levels; n-3 PUFA has attenuating influence frontiersin.org

Genetically modified animal models offer powerful tools to dissect the roles of EFAs by altering their endogenous synthesis or metabolism. The fat-1 transgenic mouse model is a prominent example in EFA research.

fat-1 Transgenic Mice: These mice carry the fat-1 gene from the roundworm C. elegans, which encodes an n-3 fatty acid desaturase. This enzyme enables the mice to convert n-6 fatty acids into n-3 fatty acids, a capability absent in mammals nih.govresearchgate.netllmt.org.

Endogenous n-3 Production: fat-1 transgenic mice exhibit abundant n-3 fatty acids and reduced n-6 fatty acids in their organs and tissues, without requiring dietary n-3 supplementation nih.govllmt.orgocl-journal.org. This allows researchers to study the biological effects of n-3 fatty acids independent of dietary confounding factors nih.govresearchgate.netllmt.org.

Controlled Studies: By feeding identical diets (e.g., high n-6) to fat-1 transgenic mice and their wild-type littermates, researchers can generate distinct fatty acid profiles (low vs. high n-6/n-3 ratio) within the same experimental setup, providing a well-controlled condition for evaluating health benefits and molecular mechanisms nih.govllmt.org.

Disease Model Cross-breeding: fat-1 transgenic mice can be crossed with established disease models (e.g., ob/ob obesity model, ApoE-/- atherosclerosis model) to create combined models. This allows for the evaluation of n-3 fatty acid effects or the n-6/n-3 ratio on disease development and progression nih.govllmt.org.

Research Applications: The fat-1 mouse model has been widely used to study the roles of endogenously produced omega-3 fatty acids in various processes, including inflammation, cancer, nervous system diseases, and metabolism, often showing positive outcomes such as inhibition of inflammatory pathways and improved learning researchgate.net.

"Omega Mice": More advanced transgenic models, termed "Omega mice," have been engineered to carry both optimized fat-1 and fat-2 genes from C. elegans. These mice are capable of producing both essential omega-6 and omega-3 fatty acids directly from saturated fats or carbohydrates, further expanding the possibilities for studying EFA metabolism and its impact on health under various dietary conditions researchgate.net.

ModelGenetic ModificationKey Capabilities / AdvantagesResearch ApplicationsCitation
fat-1 transgenic miceExpress C. elegans fat-1 gene (n-3 desaturase)Convert n-6 to n-3 FAs; enriched n-3 in tissues without dietary n-3; allows diet-independent studies of n-3 effectsInflammation, cancer, nervous system diseases, metabolism; cross-breeding with disease models nih.govresearchgate.netllmt.orgocl-journal.org
"Omega mice"Express C. elegans fat-1 and fat-2 genesProduce n-6 and n-3 FAs from saturated fats/carbohydrates; high tissue levels of both n-6 and n-3 with ~1:1 ratioUnderstanding impact of fat on human health; EFA metabolism under various dietary conditions researchgate.net

Non-Mammalian Models (e.g., C. elegans, Drosophila, zebrafish) for Comparative and Genetic Studies

Non-mammalian model organisms offer unique advantages for studying essential fatty acid metabolism and function, primarily due to their genetic tractability, rapid life cycles, and optical transparency, which allow for detailed observation of lipid dynamics in vivo. These models facilitate comparative and genetic studies that are often challenging or impossible in mammalian systems. uni.luguidetopharmacology.org

Drosophila melanogaster: The fruit fly Drosophila melanogaster serves as a valuable model for studying energy homeostasis and lipid metabolism. guidetopharmacology.org Similar to C. elegans, Drosophila stores fat in non-specialized cells within its fat body, which carry out multiple functions beyond lipid storage. This model allows for the investigation of highly conserved pathways of energy homeostasis and the genetic mechanisms underlying lipid regulation. guidetopharmacology.org

Zebrafish: The zebrafish (Danio rerio) is an emerging model for examining lipid biology, including dietary lipid absorption, lipoprotein biology, and aspects related to human metabolic diseases. Zebrafish embryos and larvae are particularly useful for studying lipid metabolism and transport during development due to their optical transparency and external development. Researchers can introduce traceable fluorescent or radiolabeled fatty acids into the yolk cell of embryos or incorporate them into the food of larvae to track their transport and processing through microscopy and biochemical analysis. This model has provided insights into how the brain acquires essential omega-3 fatty acids, such as docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA), by studying the lipid transporter Mfsd2a at the blood-brain barrier. Zebrafish are also used to study fatty liver disease, as they accumulate lipids in the liver in a manner similar to mammals. Furthermore, dietary interventions with specific PUFAs, including omega-3 and omega-6 fatty acids, have been evaluated in zebrafish to understand their impact on obesity development.

Advanced Imaging Techniques for Lipid Localization and Dynamics

Advanced imaging techniques are crucial for visualizing the localization, dynamics, and cellular organization of lipids, particularly essential fatty acids, within biological systems. These methods provide critical insights into lipid metabolism and storage.

Fluorescence Microscopy: Fluorescence microscopy, including confocal microscopy, is widely employed to visualize lipid droplets (LDs), which are intracellular organelles primarily composed of neutral lipids like triacylglycerols and sterol esters. Fluorescently labeled fatty acids, such as BODIPY-C12, can be injected into zebrafish embryos to track their metabolic processing and incorporation into more complex lipid species. Similarly, solvatochromic dyes, like benzothiadiazole derivatives, specifically stain lipid droplets in living and fixed cells, allowing researchers to monitor changes in LD quantity upon fatty acid supplementation and study lipid dynamics. Confocal microscopy enables the collection of thin optical sections, providing high-resolution images of lipid structures and allowing for three-dimensional rendering and the creation of movies to observe dynamic events in live cells and tissues. This technique is particularly useful for quantifying lipid droplet accumulation and studying their formation in response to unsaturated non-esterified fatty acids.

Label-Free Imaging: Recent advancements have focused on label-free imaging techniques to overcome limitations associated with molecular labels, such as potential interference with cellular function and restrictions on dynamic studies. Techniques like holotomography and vibrational spectroscopic microscopy are emerging for studying lipid droplets without the need for exogenous labels. These methods, often integrated with artificial intelligence, offer potential for quantitative data on lipid localization and dynamics.

Omics Technologies in EFA Research (Genomics, Proteomics, Metabolomics)

Omics technologies, including genomics, proteomics, and metabolomics (with lipidomics as a specialized branch), provide comprehensive, high-throughput approaches to understand the intricate molecular mechanisms underlying essential fatty acid research. These integrated approaches enable a holistic understanding of how EFAs influence biological systems at various molecular levels.

Genomics: Genomics involves the study of an organism's entire genome to identify genes and genetic variations that influence EFA metabolism and related physiological processes. Genomic studies have identified quantitative trait loci (QTL) associated with fatty acid composition and have elucidated regulatory mechanisms governing EFA-related traits. For instance, genetic variants in the fatty acid desaturase 1 (FADS1) and FADS2 genes, which encode delta-5 and delta-6 desaturases (rate-limiting enzymes in omega-3 and omega-6 fatty acid metabolism), have been shown to significantly influence the variation in estimated desaturase activities in plasma and erythrocytes. This highlights the strong genetic determination of FADS activity.

Proteomics: Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. In EFA research, proteomics is an essential tool for understanding how EFAs affect metabolic health by analyzing changes in protein levels under dietary interventions. Studies using proteomics have shown that omega-3 polyunsaturated fatty acids can reduce inflammation, improve insulin sensitivity, and ameliorate metabolic diseases by regulating proteins involved in lipid metabolism, carbohydrate metabolism, and antioxidant defense. Proteomic analyses have also provided insights into the dynamic protein changes during seed development, identifying proteins crucial for lipid metabolism.

Metabolomics and Lipidomics: Metabolomics, the study of small-molecule metabolites, offers a direct reflection of an organism's functional state and is considered closer to the phenotype compared to genomics or transcriptomics. Lipidomics, a specialized field within metabolomics, focuses specifically on the comprehensive analysis of lipids within biological systems. These technologies have been widely used to explore the effects of EFAs on metabolic diseases, identify molecular markers, and understand the complex interplay of EFA metabolism. For example, lipidomics approaches are crucial for evaluating the phenotypes of biological systems regarding the diverse oxygenated metabolites of essential fatty acids and their degradation products. High-throughput methods, such as multisegment injection-non-aqueous capillary electrophoresis-mass spectrometry, enable rapid assessment of omega-3 index biomarkers like EPA and DHA in blood samples. Lipidomic analyses have also revealed metabolic adaptations during pregnancy to increase maternal DHA levels, driven by increased biosynthesis from other omega-3 PUFA precursors through upregulated Δ6 desaturase. Furthermore, lipidomics allows for the specific identification and quantification of numerous fatty acids in their free form within cells.

Evolutionary and Comparative Aspects of Vitamin F Essential Fatty Acid Metabolism

Evolution of EFA Desaturase and Elongase Genes Across Species

The biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from parent EFAs, such as ALA and LA, is mediated by a series of desaturase and elongase enzymes. nih.govoregonstate.edunih.gov Desaturases introduce double bonds into fatty acid chains, while elongases extend the carbon chain length. oregonstate.edu The repertoire and functional diversity of these enzymes vary significantly across eukaryotic genomes, providing insights into the evolutionary history of EFA metabolism. researchgate.netcsic.esnih.gov

Systematic investigations of eukaryotic genomes have revealed that desaturases typically consist of four functionally distinct subfamilies, and elongases comprise two subfamilies. researchgate.netnih.gov The combination of these subfamilies dictates the range of fatty acids an organism can synthesize. researchgate.net Notably, even closely related organisms can exhibit differences in their synthesizable fatty acid profiles, a phenomenon attributed to both subfamily divergence and functional diversification within individual enzyme subfamilies. researchgate.netnih.gov

Key enzymes in fatty acid metabolism include delta-6 desaturase (FADS2) and delta-5 desaturase (FADS1). oregonstate.edu Genetic polymorphisms in these FADS genes can significantly influence fatty acid concentrations within an organism. oregonstate.edu For instance, certain haplotypes in the FADS genes are associated with increased FADS activity and higher conversion rates of LA and ALA to LC-PUFAs like EPA, GLA, DHA, and AA. oregonstate.edu These polymorphisms are common and can account for a substantial portion of the variability in blood concentrations of omega-3 and omega-6 fatty acids among individuals. oregonstate.edu

The desaturase enzymes exhibit a preferential activity order for different fatty acid series: omega-3 > omega-6 > omega-9. oregonstate.edu This preference implies a competitive interaction between omega-6 and omega-3 fatty acids for these shared desaturation and elongation enzymes. nih.govocl-journal.org High dietary intake of LA, for example, can interfere with the desaturation and elongation of ALA. nih.govocl-journal.org

Dietary Adaptations and EFA Status Across Biological Kingdoms (e.g., plants, fungi, microbes)

The primary sources of essential fatty acids are plants on land and in the sea. wikipedia.orgscienzavegetariana.it

Plants: Plant-derived omega-3 fatty acids are primarily in the form of ALA, which is the only essential omega-3 fatty acid that humans cannot synthesize. pcrm.org The body converts ALA into longer-chain omega-3 fatty acids like DHA and EPA. pcrm.org While fish contain both DHA and EPA, plant-based diets can still provide adequate omega-3 levels. pcrm.org Rich plant sources of ALA include flaxseed, chia seeds, hemp seeds, walnuts, and canola and soybean oils. wikipedia.orgnih.govpcrm.orgtodaysdietitian.com Leafy green vegetables and beans also contain smaller amounts. pcrm.orgtodaysdietitian.com

Fungi: Fungi are gaining scientific interest as alternative sources for producing essential fatty acids, particularly those of the omega-3 family. cabidigitallibrary.orgresearchgate.net These microorganisms can develop under varied conditions, making them a viable option for EFA production. cabidigitallibrary.orgresearchgate.net While most lipids produced by fungi are predominantly palmitic (C16:0), oleic (C18:1), and linoleic (C18:2) fatty acids, certain species, like Mortierella alpina, can be cultivated under specific stress conditions to increase the production of omega-3 PUFAs such as EPA and DHA. cabidigitallibrary.org Oleaginous fungi like Yarrowia lipolytica have shown potential for accumulating high titers of EPA through metabolic engineering. aocs.orgfrontiersin.org

Microbes: Microalgae and some marine bacteria are crucial primary producers of EPA and DHA in aquatic food chains, synthesizing these LC-PUFAs de novo. nih.govaocs.org Fish accumulate EPA and DHA by consuming these microorganisms. nih.govaocs.org This microbial synthesis forms the base of the marine food web's omega-3 content. nih.govaocs.org Biotechnological approaches are exploring metabolically engineered strains of Yarrowia lipolytica to produce EPA and DHA through fermentation, offering a sustainable alternative to traditional sources like fish oil. aocs.orgfrontiersin.org

Comparative Analysis of EFA Biosynthesis in Different Organisms

The biosynthesis of LC-PUFAs from C18 PUFA precursors (LA in the omega-6 pathway and ALA in the omega-3 pathway) involves interconnected series of reactions with alternating desaturation and elongation steps. csic.es These pathways lead to physiologically relevant LC-PUFAs such as arachidonic acid (ARA) in the omega-6 pathway, and EPA and DHA in the omega-3 pathway. csic.es

While both invertebrates and fish exhibit active LC-PUFA biosynthetic gene networks, these networks are markedly different, reflecting a complex evolutionary path combined with functional diversification and plasticity. csic.es Some aquatic invertebrates possess endogenous fatty acyl elongase and desaturase genes that enable the conversion of C18 PUFAs to LC-PUFAs. csic.es However, species with low or no capacity for this conversion have dietary requirements for LC-PUFAs. csic.es For example, in marine teleosts, the high availability of LC-PUFAs in their diet may have driven the loss of LC-PUFA biosynthesizing capacity in many lineages. csic.es

The ability to synthesize specific fatty acids is an adaptation to individual environments. researchgate.netnih.gov For instance, unicellular marine algae became highly enriched in PUFAs, particularly DHA, as an evolutionary strategy for membrane leak protection. nih.gov The biosynthetic enzymes for introducing cis double bonds into long-chain fatty acids became a central pathway in lipid metabolism, and this aspect of fatty acid structure became available for subsequent membrane roles as evolution progressed. nih.gov DHA, when incorporated into phospholipids (B1166683), provides unique biophysical properties to membranes, including accelerating the lateral motion of lipids and proteins and simultaneously slowing the diffusion/leakage of charged species across the membrane. nih.gov

Future Directions and Emerging Research Areas in Vitamin F Essential Fatty Acid Science

Elucidation of Novel Signaling Pathways Involving EFAs Beyond Established Mechanisms

Beyond their well-known roles as precursors to eicosanoids, essential fatty acids are increasingly recognized for their involvement in novel signaling pathways. Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are integral to cell membrane structure, enhancing fluidity and influencing neurotransmitter function and signal transduction. mdpi.com They modulate inflammation by altering eicosanoid production, reducing proinflammatory cytokines, and promoting anti-inflammatory mediators. mdpi.com These actions contribute to preserving the integrity of cellular barriers, including the intestinal and blood-brain barriers. mdpi.com

Omega-3 fatty acids exert anti-inflammatory actions by binding to peroxisome proliferator-activated receptors (PPARs), G-protein–coupled receptor 40 (GPR40), and free fatty acid receptor 4 (FFA4), also known as GPR120. mdpi.com This binding promotes the production of anti-inflammatory lipids, such as resolvins and protectins, which are crucial in inhibiting the activation of key inflammatory regulators like nuclear factor kappa B (NF-kB), IL-1β, and TNF-α. mdpi.com EPA and DHA also influence the function of various immune cells, including T-cells and B-cells, by altering cell membrane composition and signaling pathways. wildatlantichealth.com Furthermore, omega-3s can activate certain transcription factors that modulate cellular and metabolic events leading to the activation of immune cells. lipinutragen.it EPA influences genes involved in cell cycle regulation, while DHA influences the regulation of specific immune response pathways. lipinutragen.it

Investigation of EFA-Derived Lipid Mediators Beyond Canonical Eicosanoids and SPMs

The investigation of EFA-derived lipid mediators extends beyond the extensively studied canonical eicosanoids (prostaglandins, thromboxanes, leukotrienes) and specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. nih.govannualreviews.orgnih.gov These novel lipid mediators are actively generated during the resolution phase of inflammation to reestablish normal homeostasis. arvojournals.org

A novel genus of potent anti-inflammatory and pro-resolving lipid mediators includes three unique families: lipoxins/aspirin-triggered lipoxin (ATL) derived from arachidonic acid, resolvins of the D-series (RvDs) from DHA, and resolvins of the E-series (RvEs) from EPA. arvojournals.org These compounds are more potent than their precursors in vivo and play key roles in controlling and programming the resolution of inflammation. tandfonline.com For instance, specific enantiomeric or R (epi) forms of lipoxins and resolvins, triggered by aspirin, may mediate the effects of established anti-inflammatory therapies such as aspirin, glucocorticoids, and statins. nih.gov Resolvin E1 (RvE1) binds to ChemR23 and BLT1 receptors, mediating proresolution pathways in macrophages and dendritic cells, and anti-PMN actions, respectively. nih.gov Lipoxin A4 (LXA4) binds to ALX-FPR2, signaling anti-inflammatory responses. nih.gov

Role of EFAs in Epigenetic Modulation and Gene Regulation

Essential fatty acids are increasingly recognized for their capacity to influence gene expression through epigenetic mechanisms, including DNA methylation, histone modification, and the modulation of non-coding RNAs. While specific detailed research findings on EFA-mediated epigenetic modulation were not extensively detailed in the provided search results, the broader concept of EFAs influencing gene regulation through nuclear transcription factors is established. lipinutragen.it For example, omega-3s can bind to and activate transcription factors that modulate cellular and metabolic events, including the activation of immune cells. lipinutragen.it EPA influences genes involved in cell cycle regulation, and DHA influences the regulation of specific immune response pathways. lipinutragen.it This suggests a direct impact on gene expression patterns that contribute to their biological effects.

Development of Advanced Analytical and Imaging Tools for Precise EFA and Metabolite Quantification and Localization

Advances in analytical and imaging tools are crucial for precisely quantifying and localizing EFAs and their metabolites within biological systems. Techniques like advanced mass spectrometry, including lipidomics and spatial lipidomics, are pivotal in this area. These tools offer enhanced sensitivity and spatial resolution, allowing researchers to map the distribution of specific lipid species in tissues and cells. While the search results provided general information on "advanced analytical tools" and "exploratory factor analysis (EFA)" in the context of brain imaging and data analysis pecan.ainumberanalytics.comamanet.orgnumberanalytics.comnumberanalytics.com, specific examples of novel tools solely for EFA and metabolite quantification and localization were not detailed. However, the principles of advanced analytical methods, such as robust estimation methods, regularization, and non-linear/kernel methods, are being applied to complex biological data, including in genomics and brain imaging studies to identify latent biological pathways or networks. numberanalytics.com

Systems Biology Approaches to Comprehend EFA Metabolism and Function

Systems biology approaches, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics), are essential for a holistic understanding of EFA metabolism and function. This interdisciplinary field aims to unravel the complex networks and pathways influenced by EFAs that are not discernible through isolated studies. By integrating large datasets, researchers can develop computational models to predict and understand the systemic effects of EFA interventions. The concept of using a "systems approach" to uncover novel lipid-derived mediators and pathways in the resolution of inflammatory exudates has been highlighted, demonstrating the utility of this approach in understanding complex biological processes. nih.gov

Understanding EFA Interactions with the Microbiome in Animal Models

Specific findings from animal models include:

Omega-3 PUFAs and Gut Microbiota Composition: EPA and DHA significantly increase the abundance of Bifidobacterium and Lactobacillus and reduce pro-inflammatory bacteria such as Deferribacteraceae. frontiersin.org This may occur by serving as substrates for bacterial membrane phospholipid synthesis, improving their colonization resistance against pathogens. frontiersin.org

Short-Chain Fatty Acid (SCFA) Production: Omega-3 PUFAs can increase the abundance of SCFA-producing beneficial bacteria, leading to increased SCFA production. frontiersin.org

Modulation of Pathogenic Bacteria: In C57BL/6 mice, omega-3 PUFA supplementation reduced the levels of potentially pathogenic bacteria like Escherichia-Shigella, Mucispirillum, Helicobacter, and Desulfovibrio, which were increased by a high-beef diet. frontiersin.org

Influence on Inflammatory Pathways: Omega-3s enhance SCFA production, activate anti-inflammatory pathways, and inhibit NF-κB signaling. frontiersin.org They also detoxify lipopolysaccharides (LPS) via intestinal alkaline phosphatase (IAP) and reduce LPS-producing bacteria. frontiersin.org

Barrier Integrity: Omega-3s strengthen mucus barrier integrity by modulating mucolytic bacteria and endothelial junctions. frontiersin.org

Genetic Models: Genetically modified fat-1 mice, which can synthesize omega-3 fatty acids, showed that a balanced omega-6/omega-3 ratio altered the gut microbiome profile, reducing beta-glucuronidase (GUSB)-producing bacteria and GUSB activity, potentially decreasing the conversion of inactive SN-38G to toxic SN-38. frontiersin.org These fat-1 mouse models have been crucial in demonstrating how the omega-6 to omega-3 ratio influences the gut microbiota and susceptibility to chronic diseases like obesity, fatty liver, glucose intolerance, and cancer. researchoutreach.org

Below is a table summarizing some research findings on EFA-microbiome interactions in animal models:

EFA TypeAnimal ModelObserved Effect on MicrobiomeObserved Physiological EffectSource
Omega-3MiceIncreased Lactobacillus and BifidobacteriumReduced gut inflammation, improved colonization resistance frontiersin.org
Omega-3MiceIncreased SCFA-producing bacteriaIncreased SCFA production, activated anti-inflammatory pathways, inhibited NF-κB signaling frontiersin.org
Omega-3C57BL/6 miceReduced Escherichia-Shigella, Mucispirillum, Helicobacter, Desulfovibrio (high-beef diet)Modulated gut microbiome, altered microbial metabolic pathways frontiersin.org
Omega-3MiceStrengthened mucus barrier integrityModulated mucolytic bacteria and endothelial junctions frontiersin.org
Omega-3fat-1 miceAltered gut microbiome profile, reduced GUSB-producing bacteria and GUSB activityDecreased conversion of inactive SN-38G to toxic SN-38, influenced susceptibility to chronic diseases researchoutreach.orgfrontiersin.org
Omega-6MiceEnriched Enterobacteriaceae, Segmented Filamentous Bacteria, Clostridia spp.Increased inflammation, increased colitis susceptibility plos.org

Exploration of EFA Roles in Specific Organ Systems (Mechanistic Focus)

The mechanistic exploration of EFA roles in specific organ systems continues to be a crucial area of research.

Brain: Essential fatty acids are critical for brain structure and function, influencing neuronal membrane fluidity and controlling physiological brain functions. psu.edunih.gov They are involved in the synthesis and function of brain neurotransmitters and immune system molecules. nih.govant-tnsjournal.com DHA, in particular, is essential for the optimal functional maturation of the retina and visual cortex, and its deficiency can delay brain development and accelerate the deterioration of brain functions in aging. nih.govant-tnsjournal.com EFAs also contribute to neurogenesis and synaptic plasticity, enhancing cognitive functions like learning and memory. mdpi.com They regulate the hypothalamic-pituitary-adrenal (HPA) axis by reducing excessive cortisol production. mdpi.com Furthermore, EFAs are important in the active phase of myelin synthesis; their deficiency can lead to amyelination, dysmyelination, or demyelination, impairing learning, motor, vision, and auditory abilities. ant-tnsjournal.com

Immune System: Omega-3 fatty acids exert significant alterations on the activation of cells from both the innate and adaptive immune systems. nih.gov As a constitutive part of cellular membranes, omega-3 fatty acids regulate membrane properties such as fluidity and complex assembly in lipid rafts. nih.gov They reduce chronic inflammation by being converted into anti-inflammatory compounds. wildatlantichealth.com Omega-3s improve the function of phagocytes, enhancing the body's ability to fight infections. wildatlantichealth.com They decrease the production of pro-inflammatory cytokines and eicosanoids by competing with omega-6 fatty acids for enzymes involved in eicosanoid synthesis. europeanreview.org Omega-3 fatty acids also modulate the activation of immune cells like macrophages and T cells, leading to a decreased inflammatory response. europeanreview.org They inhibit macrophage pro-inflammatory cytokine production, blunt inflammatory (M1) macrophage polarization while stimulating anti-inflammatory M2 macrophages, and increase macrophage phagocytic capacity. europeanreview.org On polymorphonuclear neutrophils (PMN), omega-3 PUFAs and their metabolites reduce cell migration and cytokine production while enhancing phagocytic capacity. europeanreview.org In T lymphocytes, omega-3 PUFAs regulate the native immune response and their cytokines, decreasing IL-2, TNF-α, and INF-γ by CD8 cells, and controlling the differentiation of naive CD4+ T-cells into effector Th1 and Th17 cells. europeanreview.org

Cardiovascular System: While not explicitly detailed in the provided search results for mechanistic focus, the role of EFAs in cardiovascular health is broadly acknowledged, often linked to their anti-inflammatory properties and influence on lipid metabolism.

Q & A

Q. What strategies are effective for conducting systematic literature reviews on this compound’s metabolic interactions?

  • Methodological Answer : Use databases like Scopus, PubMed, and Web of Science with Boolean terms: ("linoleic acid" OR "alpha-linolenic acid") AND ("metabolism" OR "biosynthesis"). Apply PRISMA guidelines for screening. Exclude studies lacking control groups or with small sample sizes (<30 participants). Cross-reference with clinical trial registries (ClinicalTrials.gov ) to identify unpublished data .
    使用Google Scholar进行搜索
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Q. How should researchers address variability in LA/ALA content across dietary sources in nutritional studies?

  • Methodological Answer : Standardize food composition databases (e.g., USDA FoodData Central) and validate via gas chromatography for fatty acid quantification. Use controlled feeding trials to isolate dietary effects, noting geographic and seasonal variations in plant-based sources .

Q. What ethical considerations apply to clinical trials investigating high-dose this compound supplementation?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses for doses exceeding 10% of daily caloric intake. Include adverse event monitoring (e.g., lipid peroxidation markers) and informed consent highlighting theoretical pro-oxidant risks at high doses .

Advanced Research Questions

Q. How can contradictory findings about this compound’s cardioprotective effects be resolved?

  • Methodological Answer : Conduct meta-regression to identify confounding variables (e.g., baseline omega-6/omega-3 ratios, genetic polymorphisms in FADS1/2). Apply Hill’s criteria for causality to epidemiological data. Re-analyze raw datasets from conflicting trials (e.g., REDUCE-IT vs. STRENGTH) using harmonized endpoints .

Q. What experimental models best capture the interplay between this compound and gut microbiota in metabolic health?

  • Methodological Answer : Use gnotobiotic mice colonized with human fecal microbiota to isolate microbial LA/ALA metabolism. Combine with metagenomics (shotgun sequencing) and metabolomics (LC-MS) to identify bacterial taxa producing anti-inflammatory metabolites (e.g., CLA). Validate findings in human cohorts via fecal transplants .

Q. How do researchers isolate the effects of LA from ALA in mechanistic studies?

  • Methodological Answer : Employ isotopic tracing (¹³C-labeled LA/ALA) in hepatocyte cultures to track incorporation into lipid rafts or eicosanoid pathways. Use CRISPR-Cas9 knockout models (e.g., Δ5/Δ6 desaturase-deficient cells) to dissect enzymatic specificity .

Q. What statistical methods are optimal for analyzing non-linear relationships between this compound intake and outcomes?

  • Methodological Answer : Apply restricted cubic splines or machine learning (e.g., random forests) to identify threshold effects. Use Mendelian randomization to mitigate residual confounding in observational data. Report 95% confidence intervals for dose-dependent associations .

Data Contradiction Analysis

Q. Why do observational studies and RCTs diverge on this compound’s role in cognitive decline?

  • Key Factors :
  • Confounding : Observational studies often fail to adjust for concurrent omega-3 intake or APOE4 status.
  • Measurement Error : FFQs underestimate LA/ALA intake vs. biomarkers (e.g., erythrocyte membranes).
  • Publication Bias : Negative RCTs are less likely to be published.
  • Resolution : Perform individual participant data meta-analyses and adjust for baseline nutrient status .

Research Design Tables

Q. Table 1. Common Pitfalls in this compound Studies

PitfallMitigation StrategyEvidence Source
Inadequate blindingUse double-blind protocols with placebo oils matched for taste/texture
Cross-contamination in dietsVerify compliance via fatty acid biomarkers (e.g., plasma phospholipids)
Over-reliance on self-reported intakeCombine FFQs with 24-hour recalls and biomarker validation

Q. Table 2. Recommended Databases for this compound Research

DatabaseScopeSearch Tip
PubMedClinical trials, mechanistic studiesUse MeSH terms: "Fatty Acids, Essential"[Mesh] AND "Disease Models, Animal"
ScopusInterdisciplinary literatureFilter by "Article" and "Review" for synthesis
ClinicalTrials.govUnpublished trial dataSearch status: "Completed" OR "Ongoing"

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.